4-(4-bromophenyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZXAMCMBEXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426292 | |
| Record name | 4-(4-Bromophenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-16-5 | |
| Record name | 4-(4-Bromophenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-1H-pyrazole from 1,3-Diketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the preparation of a key 1,3-dicarbonyl intermediate, 2-(4-bromophenyl)malondialdehyde, via the Vilsmeier-Haack reaction, followed by its cyclocondensation with hydrazine hydrate. This guide offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the successful synthesis and characterization of the target compound.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities. The 4-aryl-1H-pyrazole moiety, in particular, is a common structural motif in numerous pharmaceuticals. The bromine atom in this compound serves as a useful handle for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecules.
The most classical and widely adopted method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This guide will focus on a two-step synthesis of this compound starting from a readily available 4-bromophenyl precursor.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-bromophenyl)malondialdehyde, via a Vilsmeier-Haack reaction. The subsequent step is the cyclocondensation of this 1,3-diketone with hydrazine hydrate to yield the final pyrazole product.
Figure 1: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-bromophenyl)malondialdehyde (A 1,3-Diketone Intermediate)
The Vilsmeier-Haack reaction provides an effective method for the formylation of activated aromatic and aliphatic compounds.[2][3][4] In this protocol, 4-bromophenylacetonitrile is subjected to a Vilsmeier-Haack formylation to generate the desired 1,3-dicarbonyl intermediate.
Reaction Scheme:
Figure 2: Vilsmeier-Haack formylation of 4-bromophenylacetonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenylacetonitrile | 196.04 | 10.0 g | 0.051 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 14.1 mL (23.5 g) | 0.153 |
| Sodium acetate | 82.03 | 42.0 g | 0.512 |
| Diethyl ether | 74.12 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Deionized water | 18.02 | As needed | - |
Table 1: Reagents for the synthesis of 2-(4-bromophenyl)malondialdehyde.
Procedure: [5]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-bromophenylacetonitrile (10.0 g, 0.051 mol) in anhydrous N,N-dimethylformamide (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (14.1 mL, 0.153 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add a solution of sodium acetate (42.0 g) in water (200 mL) to the mixture and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-bromophenyl)malondialdehyde, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The final step is the cyclocondensation of the in-situ generated 1,3-diketone with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds readily to form the stable aromatic pyrazole ring.
Reaction Scheme:
Figure 3: Cyclocondensation of 2-(4-bromophenyl)malondialdehyde with hydrazine hydrate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 2-(4-bromophenyl)malondialdehyde | ~227.04 | Assumed from previous step | ~0.051 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 3.2 mL | ~0.066 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic acid (glacial) | 60.05 | 2-3 drops (catalyst) | - |
| Deionized water | 18.02 | As needed | - |
Table 2: Reagents for the synthesis of this compound.
Procedure:
-
Transfer the crude 2-(4-bromophenyl)malondialdehyde to a round-bottom flask.
-
Add ethanol (100 mL) and hydrazine hydrate (3.2 mL, ~0.066 mol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water (50 mL) to the residue to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 132-136 °C | [6] |
| Yield | Typically high, dependent on purity of intermediate | - |
Table 3: Physical and Chemical Properties of this compound.
| Technique | Data |
| ¹H NMR | Spectral data for related compounds are available.[7] The expected spectrum for the title compound would show signals for the pyrazole ring protons and the aromatic protons of the bromophenyl group. |
| ¹³C NMR | Spectral data for related compounds are available.[7] The expected spectrum would show signals for the carbon atoms of the pyrazole ring and the bromophenyl group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings, and C-Br stretching are expected. |
Table 4: Spectroscopic Data for this compound. Note: Detailed spectral data with peak assignments should be obtained upon synthesis and characterization.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Figure 4: Detailed experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and accessible synthetic route to this compound from 1,3-diketone precursors. The two-step process, involving a Vilsmeier-Haack reaction followed by a cyclocondensation, provides a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed protocols and compiled data serve as a valuable resource for the preparation and characterization of this important heterocyclic building block. Further optimization of reaction conditions may lead to improved yields and purity.
References
- 1. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Spectroscopic Characterization of 4-(4-bromophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 4-(4-bromophenyl)-1H-pyrazole. The information enclosed is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for confirming the identity, purity, and structure of the compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H (pyrazole) |
| ~8.0 | s | 2H | H-3, H-5 (pyrazole) |
| ~7.6 | d | 2H | Ar-H |
| ~7.5 | d | 2H | Ar-H |
Solvent: DMSO-d₆, Frequency: 400 MHz. Chemical shifts are reported relative to tetramethylsilane (TMS).
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | C-3, C-5 (pyrazole) |
| ~131.5 | Ar-C |
| ~130.0 | Ar-C |
| ~127.0 | Ar-C |
| ~120.0 | Ar-C (C-Br) |
| ~118.0 | C-4 (pyrazole) |
Solvent: DMSO-d₆, Frequency: 100 MHz. Chemical shifts are reported relative to the solvent peak.
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3000 | Medium | N-H stretching (pyrazole ring) |
| ~1600 | Medium | C=C stretching (aromatic ring) |
| ~1500 | Strong | C=N stretching (pyrazole ring) |
| ~1070 | Strong | C-Br stretching |
| ~830 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
Sample Preparation: KBr pellet.
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 222/224 | [M]⁺ |
| 143 | [M - Br]⁺ |
Ionization Method: Electron Ionization (EI). The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a compound containing one bromine atom.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Synthesis of this compound
A common synthetic route to 4-aryl-1H-pyrazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine hydrate. For this compound, a potential precursor would be a suitably substituted 1,3-dicarbonyl compound. A general procedure is as follows:
-
Reaction Setup: To a solution of the appropriate α,β-unsaturated ketone or 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After cooling, the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: Electron ionization (EI) is used at an energy of 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer (e.g., a quadrupole).
Visualizations
The following diagrams illustrate the structure of the target compound and a general workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-bromophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, those bearing a 4-(4-bromophenyl)-1H-pyrazole core have emerged as a particularly promising class of compounds. The introduction of the bromophenyl group at the C4 position of the pyrazole ring has been shown to significantly influence the biological profile, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through interference with key signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 5.8 | [1] |
| Derivative 1 | A549 (Lung) | 8.0 | [1] |
| Derivative 1 | HeLa (Cervical) | 9.8 | [1] |
| TOSIND | MDA-MB-231 (Breast) | 17.7 | [2] |
| PYRIND | MCF-7 (Breast) | 39.7 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound derivative compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity
Several this compound derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Data
The table below presents the anti-inflammatory activity of a representative this compound derivative.
| Compound ID/Reference | Assay | Inhibition (%) | Reference |
| Derivative 3a | Carrageenan-induced paw edema | 84.39 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
This compound derivative compounds
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial potential, with some derivatives showing activity against various bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of a this compound derivative in terms of the zone of inhibition.
| Compound ID/Reference | Microorganism | Zone of Inhibition (mm) | Reference |
| Derivative 3h | Escherichia coli | - | [4] |
| Derivative 3h | Staphylococcus aureus | - | [4] |
Note: Specific quantitative data for zone of inhibition was not available in the provided search results for this specific derivative.
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound derivative compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The biological activities of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Apoptosis Signaling Pathway
Many anticancer agents, including pyrazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of this scaffold are warranted to unlock its full therapeutic potential.
References
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
The Therapeutic Landscape of Bromophenyl Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several successful drugs. Among these, bromophenyl pyrazole derivatives have emerged as a particularly promising class of compounds, exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of bromophenyl pyrazoles, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their activity.
Anticancer Applications
Bromophenyl pyrazole derivatives have shown significant potential in oncology by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which bromophenyl pyrazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[1] Two key targets identified are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2]
Overexpression and aberrant activation of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to obtain nutrients and oxygen.[4] By inhibiting these kinases, bromophenyl pyrazoles can simultaneously halt tumor cell growth and cut off its blood supply.[5]
The following diagram illustrates the general signaling pathways of EGFR and VEGFR-2 and the inhibitory action of bromophenyl pyrazole derivatives.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. researchgate.net [researchgate.net]
The 4-(4-bromophenyl)-1H-pyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(4-bromophenyl)-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds incorporating this versatile scaffold, with a focus on their applications in oncology and anti-inflammatory drug discovery.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-thiazolyl | MCF-7 (Breast) | 0.07 | [1] |
| 2 | Pyrazole benzamide | HCT-116 (Colon) | 7.74 - 82.49 | [1] |
| 3 | Pyrazole dihydro triazinone | MCF-7 (Breast) | 4.98 - 92.62 | [1] |
| 4 | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HCT-116 (Colon) | 3.6 | [2] |
| 5 | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | MCF-7 (Breast) | 24.6 | [2] |
| 6 | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HepG2 (Liver) | - | [2] |
| 7 | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative | Hepatoma | 6.13 - 23.85 | [3] |
| 8 | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative | Colon Carcinoma | 6.13 - 23.85 | [3] |
Anti-inflammatory Activity
The this compound scaffold is also a key component in the design of potent anti-inflammatory agents. These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.
Quantitative Anti-inflammatory Activity Data
The table below details the inhibitory activity of selected this compound derivatives against COX-1 and COX-2 enzymes.
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 9a | COX-2 | 19.87 | - | [4] |
| 9b | COX-2 | 39.43 | 22.21 | [4] |
| 9c | COX-2 | 61.24 | 14.35 | [4] |
| 9d | COX-2 | 38.73 | 17.47 | [4] |
| 9e | COX-2 | 39.14 | 13.10 | [4] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are rooted in their ability to modulate critical signaling pathways implicated in disease pathogenesis. As potent kinase inhibitors, these compounds can disrupt aberrant signaling cascades that drive cancer progression and inflammation.
TGF-β Signaling Pathway Inhibition
Several pyrazole-based compounds have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3] They typically function as ATP-competitive inhibitors of the TGF-β type I receptor (TβRI) kinase, also known as ALK5.[3] By blocking the phosphorylation of downstream SMAD proteins, these inhibitors effectively halt the signal transduction cascade that promotes epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis and fibrosis.[1][3]
Caption: Inhibition of the TGF-β signaling pathway by this compound derivatives.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another critical target for anticancer therapies. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival. Pyrazole derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs). These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT and MEK/ERK.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are representative protocols for the synthesis of a this compound derivative and for assessing its anticancer and anti-inflammatory activities.
General Synthesis of 4-bromo-1-aryl-3,5-dimethyl-1H-pyrazoles
A common synthetic route to 4-bromopyrazole derivatives involves a one-pot, three-component reaction.[5][6]
Materials:
-
1,3-Diketone (e.g., acetylacetone, 1 mmol)
-
Arylhydrazine (e.g., phenylhydrazine, 1 mmol)
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H2SO4/SiO2)
-
n-Hexane
Procedure:
-
Grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with H2SO4/SiO2 (0.01 g) in a mortar and pestle at room temperature under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add n-hexane (7-10 mL) to the reaction mixture and filter.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the filtrate to yield the crude 4-bromopyrazole derivative.
-
If necessary, purify the product by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][10][11][12][13]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test inhibitor and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the test inhibitor, control inhibitor, and enzyme in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the test inhibitor or control to the designated wells. Add the enzyme to all wells except the blank.
-
Reaction Initiation: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells. Initiate the reaction by adding the Arachidonic Acid solution.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for the test compound relative to the enzyme control and determine the IC50 value.
Experimental Workflow for Compound Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General experimental workflow for the development of this compound derivatives.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, primarily through the inhibition of key protein kinases. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved target specificity and reduced off-target effects, ultimately leading to safer and more effective therapeutic agents.
References
- 1. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
The Discovery and Enduring Legacy of Substituted 1H-Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery over a century ago unlocked a vast chemical space that continues to yield compounds of profound therapeutic importance. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted 1H-pyrazole compounds. It details key experimental protocols, presents quantitative data to compare synthetic methodologies, and visualizes the intricate signaling pathways modulated by these remarkable molecules.
The journey of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3] His successful synthesis of a pyrazole derivative through the condensation of a β-ketoester with a hydrazine derivative, a reaction now famously known as the Knorr pyrazole synthesis, laid the foundational stone for this entire class of compounds.[1][4] This versatile reaction paved the way for the creation of a multitude of substituted pyrazoles, many of which have been developed into life-changing pharmaceuticals.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6] The presence of the pyrazole nucleus in blockbuster drugs such as the anti-inflammatory agent Celecoxib and various kinase inhibitors underscores its significance as a "privileged scaffold" in drug discovery.[5][7]
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The first synthesis of a substituted pyrazole was a landmark achievement in heterocyclic chemistry.[1][8] Ludwig Knorr's reaction of ethyl acetoacetate with phenylhydrazine produced the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery was not merely an academic curiosity; it opened the door to a new class of compounds with significant industrial and medicinal potential. The fundamental principle of the Knorr synthesis, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method for constructing the pyrazole core.[4][9]
Evolution of Synthetic Methodologies
Since Knorr's initial discovery, the synthetic repertoire for accessing substituted 1H-pyrazoles has expanded dramatically. While the Knorr synthesis and its variations remain central, other powerful methods have emerged, offering improvements in efficiency, regioselectivity, and substrate scope. These include:
-
Paal-Knorr Synthesis: A related method involving the reaction of 1,4-dicarbonyl compounds with hydrazines to form pyrroles, which can be adapted for pyrazole synthesis.[10]
-
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[1][6]
-
Multi-component Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to construct complex pyrazole derivatives with high atom economy and efficiency.[11][12][13]
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkyne or alkene to form the pyrazole ring.[8][14]
The continuous development of novel synthetic strategies underscores the ongoing importance of the pyrazole scaffold in modern organic and medicinal chemistry.
Quantitative Data Summary
The following tables summarize quantitative data comparing various synthetic methods for 1H-pyrazole derivatives and the biological activity of selected compounds.
Table 1: Comparison of Synthetic Methods for Substituted 1H-Pyrazoles
| Pyrazole Product | Starting Materials | Synthetic Method | Reaction Conditions | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Chalcone, Hydrazine | Microwave-Assisted | 60°C, 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Chalcone, Hydrazine | Conventional Heating | 75°C, 2 hours | 73-90 | [1] |
| 1,3,5-Substituted Pyrazoles | 1,3-Diketones, Phenylhydrazine | Nano-ZnO catalyzed | Not specified | 95 | [9][15] |
| 3,5-Disubstituted 1H-pyrazoles | Aldehyde, Tosylhydrazine, Alkyne | Three-component | Not specified | Good | [16] |
| 1-Aryl-1H-pyrazole-5-amines | α-Cyanoketone, Aryl hydrazine | Microwave-Assisted | 150°C, 10-15 min | 70-90 | [17] |
| 1,3,5-Trisubstituted Pyrazoles | Aldehydes, Ketones, Hydrazines | Microwave-Assisted (Two-step) | Not specified | Good | [18] |
| 1,5-Disubstituted Pyrazoles | Arylhydrazine, Carbonyl derivatives | Cyclocondensation | Not specified | 60-66 | [14] |
Table 2: Biological Activity of Selected Substituted 1H-Pyrazole Compounds
| Compound | Target | Activity (IC50) | Cell Line/System | Reference(s) |
| Celecoxib | COX-2 | 40 nM | Sf9 cells | [2] |
| Celecoxib | COX-1 | 15,000 nM | Sf9 cells | [2] |
| Ruxolitinib | JAK1 | ~3 nM | Not specified | [19] |
| Ruxolitinib | JAK2 | ~3 nM | Not specified | [19] |
| Pirtobrutinib | BTK (wild type) | Not specified | Enzymatic and cell-based assays | [19] |
| Pirtobrutinib | BTK (C481S mutant) | Not specified | Enzymatic and cell-based assays | [19] |
| Afuresertib | Akt1 | 1.3 nM | Not specified | [20] |
| Compound 6 (Li et al.) | Aurora A kinase | 0.16 µM | Not specified | [20] |
| N-phenyl pyrazoline 5 | Hs578T | 3.95 µM | Hs578T cells | [21] |
| Azine 4 (El-Sayed et al.) | MCF-7 | 4.35 µM | MCF-7 cells | [22] |
| Azine 9 (El-Sayed et al.) | HepG2 | 2.19 µM | HepG2 cells | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of substituted 1H-pyrazole compounds.
Protocol 1: Knorr Synthesis of a Substituted Pyrazolone
This protocol is a general procedure for the synthesis of a pyrazolone from a β-ketoester and a hydrazine, based on the principles of the original Knorr synthesis.[23][24]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Reaction vial (20 mL)
-
Stir bar and hot plate
-
TLC plates and chamber
-
Buchner funnel and filter paper
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL reaction vial containing a stir bar.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected product with a small amount of cold water.
-
Allow the product to air dry completely.
-
Determine the mass and percent yield of the product.
-
Characterize the product by melting point determination and spectroscopy (e.g., NMR, IR).
Protocol 2: Synthesis of Celecoxib
This protocol outlines the synthesis of the selective COX-2 inhibitor, Celecoxib, via the condensation of a 1,3-dione with a substituted hydrazine.[2][7]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
In a reaction flask equipped with a reflux condenser and stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 3: Microwave-Assisted Synthesis of a Phenyl-1H-pyrazole
This protocol describes a rapid and efficient synthesis of a phenyl-1H-pyrazole from a chalcone derivative and phenylhydrazine using microwave irradiation.[1]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount, ~2 drops)
-
Microwave reactor and vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone derivative (1.0 mmol) and phenylhydrazine (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of substituted 1H-pyrazoles.
Signaling Pathway: Mechanism of Action of Celecoxib
The following diagram illustrates the signaling pathway inhibited by Celecoxib, a selective COX-2 inhibitor.
Conclusion
The discovery of substituted 1H-pyrazoles by Ludwig Knorr in 1883 was a seminal event in the history of chemistry.[1] From this singular discovery has blossomed a vast and diverse field of research that continues to impact human health profoundly. The pyrazole scaffold, with its inherent stability and capacity for diverse substitution, has proven to be a remarkably fruitful starting point for the design of novel therapeutics.[7] The evolution of synthetic methodologies, from the classical Knorr synthesis to modern microwave-assisted and multi-component strategies, has provided chemists with an ever-expanding toolkit to explore the chemical space around this privileged heterocycle. As our understanding of disease pathways deepens, the versatile and venerable pyrazole will undoubtedly continue to be a central player in the ongoing quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. preprints.org [preprints.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemhelpasap.com [chemhelpasap.com]
- 24. youtube.com [youtube.com]
In Silico Prediction of Physicochemical and Pharmacokinetic Properties of 4-(4-bromophenyl)-1H-pyrazole: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and agrochemical applications.[1] The compound 4-(4-bromophenyl)-1H-pyrazole represents a fundamental structure within this class, offering a template for further functionalization in drug discovery projects.
In the early stages of drug development, the characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. Failures due to poor pharmacokinetic profiles are a major cause of drug attrition.[2] In silico computational methods provide a rapid, cost-effective, and resource-efficient means to predict these properties, allowing researchers to prioritize candidates with higher probabilities of success before committing to extensive experimental synthesis and testing.[3]
This technical guide provides an in-depth overview of the in silico prediction of physicochemical and ADMET properties for this compound. It outlines the methodologies for these predictions using freely available web-based tools and presents the predicted data in a structured format for clear analysis.
Compound Identification and Structure
Correctly identifying the molecule is the foundational step for any in silico analysis. The structural details for this compound are provided below.
| Identifier | Value | Source |
| Compound Name | This compound | PubChemLite[4] |
| Molecular Formula | C₉H₇BrN₂ | PubChemLite[4] |
| Molecular Weight | 223.07 g/mol | Chem-Impex[1] |
| Canonical SMILES | c1cc(ccc1Br)c2c[nH]nc2 | PubChemLite[4] |
| InChI | InChI=1S/C9H7BrN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | PubChemLite[4] |
| InChIKey | GCAZXAMCMBEXCC-UHFFFAOYSA-N | PubChemLite[4] |
| 2D Structure |
In Silico Prediction Workflow
The process of predicting a compound's properties involves a logical sequence of steps, starting from the molecular structure and progressing through various computational models. This workflow ensures a comprehensive evaluation of the molecule's potential as a drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Solubility and Stability of 4-(4-bromophenyl)-1H-pyrazole
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The compound 4-(4-bromophenyl)-1H-pyrazole, a specific derivative, holds potential for further development, but its progression in the drug discovery pipeline is critically dependent on its physicochemical properties, primarily solubility and stability. Poor solubility can impede absorption and lead to variable bioavailability, while instability can compromise shelf-life, safety, and efficacy.[3]
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted methodologies for generating this critical information. It details experimental protocols for determining both kinetic and thermodynamic solubility and describes a systematic approach to stability assessment through forced degradation studies as mandated by ICH guidelines.[4][5][6] The objective is to equip researchers and drug development professionals with the necessary protocols and data presentation frameworks to thoroughly characterize this and similar pyrazole-based compounds.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties is essential before embarking on detailed solubility and stability studies. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| InChI Key | GCAZXAMCMBEXCC-UHFFFAOYSA-N | |
| SMILES String | BrC1=CC=C(C=C1)C2=CNN=C2 | |
| CAS Number | Not readily available for this specific isomer. |
Solubility Assessment
Solubility is a critical determinant of a drug candidate's fate, influencing everything from in vitro assay performance to in vivo absorption and bioavailability.[7] It is typically assessed in two forms: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput measurement often used in early discovery to flag potential issues.[7][8][9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period. This is a more definitive measure used in later-stage development and pre-formulation.[8][9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium concentration of this compound in a specified aqueous buffer at a constant temperature.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Vials (e.g., 2 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC system with UV detector or LC-MS/MS
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired buffer (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain saturation throughout the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particulates.
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., ACN:Water 50:50). Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of this compound.[9]
-
Data Reporting: Express the solubility in µg/mL or µM. The experiment should be performed in triplicate.
Data Presentation: Solubility Profile
Once generated, the solubility data for this compound should be presented in a clear, tabular format.
| Solvent/Buffer | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Deionized Water | 25 | ~7.0 | Data not publicly available | Thermodynamic |
| PBS | 25 | 7.4 | Data not publicly available | Thermodynamic |
| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data not publicly available | Thermodynamic |
| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data not publicly available | Thermodynamic |
| PBS (2% DMSO) | 25 | 7.4 | Data not publicly available | Kinetic |
Stability Assessment
Evaluating the intrinsic stability of a drug candidate is a mandatory regulatory requirement.[4] Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][6]
Experimental Workflow: Stability & Solubility Profiling
The overall process for assessing the physicochemical properties of a new chemical entity like this compound follows a logical sequence from initial characterization to detailed stress testing.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. ijcrt.org [ijcrt.org]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
The Scaffolding of Nature: A Technical Guide to Pyrazole-Containing Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring pyrazole-containing compounds, while rare, represent a fascinating and biologically significant class of molecules. Their inherent structural features have been honed by evolution to interact with a variety of biological targets, demonstrating a broad spectrum of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. This technical guide provides an in-depth exploration of key pyrazole-containing natural products and their analogs, focusing on their isolation, synthesis, biological activity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging these natural scaffolds for therapeutic innovation.
Core Natural Product Analogs
This guide focuses on three prominent examples of pyrazole-containing natural products: Withasomnine, a plant alkaloid; and Formycin and Pyrazofurin, C-nucleoside antibiotics produced by microorganisms.
Withasomnine and its Analogs
Withasomnine is a pyrazole alkaloid primarily isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history in traditional Ayurvedic medicine.[1] Its analogs have garnered significant interest due to their potent anti-inflammatory and anticancer activities.
The biological activities of withasomnine and its synthetic analogs have been quantified against various targets, primarily focusing on their anti-inflammatory and cytotoxic effects.
| Compound/Analog | Target/Cell Line | Assay | IC50/CC50 | Reference |
| Withasomnine | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | > 100 µM | [2] |
| Withasomnine Analog (3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 0.08 µM | [3] |
| Withasomnine Analog (3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 0.03 µM | [2] |
| W. somnifera root ethyl acetate fraction | Oral Squamous Carcinoma (Ca9-22) | Cytotoxicity Assay | 51.8 µg/mL | |
| W. somnifera root butanol fraction | Oral Squamous Carcinoma (Ca9-22) | Cytotoxicity Assay | 40.1 µg/mL | |
| W. somnifera leaf methanolic extract | Hepatocellular Carcinoma (HepG2) | Cytotoxicity Assay | 43.06 ± 0.615 µg/mL | |
| W. somnifera stem methanolic extract | Hepatocellular Carcinoma (HepG2) | Cytotoxicity Assay | 45.60 ± 0.3 µg/mL |
Isolation of Withasomnine from Withania somnifera Roots [1]
-
Extraction:
-
Dried and powdered roots of Withania somnifera (100 g) are subjected to successive Soxhlet extraction with n-hexane, ethyl acetate, and ethanol.
-
The ethanol extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Separation:
-
The concentrated ethanol extract is subjected to column chromatography on silica gel.
-
The column is eluted with a solvent system of toluene:chloroform:ethanol (4:3:3).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Identification:
-
Fractions containing the compound of interest are pooled and concentrated.
-
The structure of withasomnine is confirmed using spectroscopic methods such as UV-Visible, FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
-
Synthesis of Withasomnine Analogs [3]
A general procedure for the synthesis of withasomnine analogs involves a cascade reaction involving a double C(sp3)–H functionalization and dehydrogenative aromatization sequence.
-
Hydrazone Formation: To a solution of N-aminopyrrolidine in dichloromethane (DCM), triethylamine (Et3N) and the corresponding phenylacetaldehyde derivative are added. The reaction mixture is stirred at room temperature. The resulting solution is then extracted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.
-
Cyclization: The purified hydrazone, Cu(OAc)2, Pd(OAc)2, 1,10-phenanthroline, and Et3N are added to a microwave reaction tube with toluene. The mixture is heated in a microwave reactor. After cooling, the mixture is filtered through celite, and the filtrate is washed with saturated ammonia and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford the withasomnine analog.
COX-2 Inhibition Assay [3]
-
Whole Blood Preparation: Freshly drawn human whole blood is used.
-
LPS Stimulation: To induce COX-2 expression, lipopolysaccharide (LPS) is added to the whole blood.
-
Compound Incubation: Test compounds (withasomnine analogs) or DMSO (vehicle control) are added in triplicate to the blood and incubated overnight at 37°C.
-
PGE2 Measurement: The samples are centrifuged to collect the supernatant. Prostaglandin E2 (PGE2) concentrations in the supernatant are measured using a competitive enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production is determined.
Withasomnine analogs have been shown to be potent inhibitors of COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 by these pyrazole analogs leads to a reduction in prostaglandin synthesis, thereby exerting an anti-inflammatory effect.
Caption: Inhibition of the COX-2 pathway by withasomnine analogs.
Formycin and Pyrazofurin: C-Nucleoside Antibiotics
Formycin and pyrazofurin are C-nucleoside antibiotics produced by various Streptomyces species.[4] They are notable for their pyrazole ring being linked to a ribose sugar via a C-C bond, a feature that contributes to their biological stability and activity. These compounds exhibit a range of antiviral and antitumor properties.
The antiviral activities of pyrazofurin have been evaluated against a panel of RNA viruses.
| Compound | Virus | Assay | IC50 / Effective Concentration | Reference |
| Pyrazofurin | Rift Valley Fever Virus | Plaque Reduction Assay | 2-10 µg/mL (80% reduction) | [5][6] |
| Pyrazofurin | Venezuelan Equine Encephalomyelitis Virus | Plaque Reduction Assay | 2-10 µg/mL (80% reduction) | [5][6] |
| Pyrazofurin | Sandfly Fever Virus | Plaque Reduction Assay | 2-10 µg/mL (80% reduction) | [5][6] |
| Pyrazofurin | Lassa Virus | Yield Reduction Assay | 2 µg/mL (1000-fold reduction) | [5][6] |
| Pyrazofurin | LCM Virus | Yield Reduction Assay | 2 µg/mL (1000-fold reduction) | [5][6] |
| Pyrazofurin | Pichinde Virus | Yield Reduction Assay | ~10 µg/mL (1000-fold reduction) | [6] |
| Pyrazofurin | Hepatitis E Virus (HEV) | Replicon Assay | ~1 µmol/L (60% inhibition) | |
| Pyrazofurin | Head and Neck Cancer Cell Lines (HEP-2, UMSCC-14B, UMSCC-14C) | Growth Inhibition Assay | 0.06 - 0.37 µM | [7] |
Isolation of Formycin and Pyrazofurin from Streptomyces
A general protocol for the isolation of these C-nucleosides from bacterial cultures is as follows:
-
Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The fermentation broth is centrifuged, and the supernatant is extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to chromatographic techniques, such as preparative thin-layer chromatography (TLC) or column chromatography, to isolate the pure compounds.
-
Characterization: The structures of formycin and pyrazofurin are confirmed using spectroscopic methods.
Antiviral Plaque Reduction Assay [5][6]
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with the virus of interest.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (pyrazofurin).
-
Plaque Visualization: After an appropriate incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity.
Hepatitis E Virus (HEV) Replication Inhibition Assay
-
Cell Transfection: Huh7 cells are transfected with in vitro-transcribed HEV RNA from a replicon construct (e.g., p6/Gluc expressing Gaussia luciferase).
-
Compound Treatment: Five hours post-transfection, the cells are incubated in a medium containing different concentrations of the test compound.
-
Luciferase Assay: After a 4-day incubation period, the supernatant is collected, and the Gaussia luciferase activity is measured as a proxy for viral replication.
-
IC50 Determination: The concentration of the compound that inhibits HEV replication by 50% is calculated.
Pyrazofurin exerts its biological effects by inhibiting uridine 5'-monophosphate (UMP) synthase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9][10] This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting viral replication and cancer cell proliferation.
Caption: Inhibition of pyrimidine biosynthesis by pyrazofurin.
Conclusion
The pyrazole scaffold, though infrequently found in nature, is a privileged structure in medicinal chemistry. The natural products withasomnine, formycin, and pyrazofurin, along with their synthetic analogs, demonstrate the therapeutic potential of this heterocyclic core. Their diverse biological activities, from anti-inflammatory and anticancer to antiviral effects, underscore the importance of continued research into these fascinating molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation and development of novel therapeutics based on these natural product analogs. The signaling pathway diagrams provide a visual representation of their mechanisms of action, offering a deeper understanding of their biological effects at a molecular level. It is anticipated that this comprehensive resource will be of significant value to the scientific community in the ongoing quest for new and effective medicines.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Divergent synthesis and evaluation of inhibitory activities against cyclooxygenases-1 and -2 of natural withasomnines and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Investigation into Formycin A and Pyrazofurin A Biosynthesis Reveals Branch Pathways for the Construction of C-Nucleoside Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral efficacy of pyrazofurin against selected RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Increased levels of UMP synthase protein and mRNA in pyrazofurin-resistant rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug repurposing screen identifies vidofludimus calcium and pyrazofurin as novel chemical entities for the development of hepatitis E interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Structure and Tautomeric Forms of 4-Substituted-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural chemistry and tautomeric behavior of 4-substituted-1H-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, and understanding its tautomeric preferences is crucial for predicting molecular properties, reactivity, and biological interactions.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This phenomenon, known as annular prototropic tautomerism, is a key feature of pyrazole chemistry.[1] For asymmetrically substituted pyrazoles, these tautomers are non-equivalent and their relative populations are influenced by the electronic and steric nature of the substituents on the pyrazole ring.
In the case of 4-substituted-1H-pyrazoles, the two principal tautomers are chemically equivalent due to the plane of symmetry passing through the C4-substituent and bisecting the N1-N2 bond. However, the introduction of additional substituents at positions 3 or 5 breaks this symmetry, leading to distinct tautomers with different stabilities. Furthermore, certain substituents, such as a hydroxyl group at position 5, can introduce other forms of tautomerism, like keto-enol tautomerism.[2][3]
The tautomeric equilibrium is not only dependent on the substitution pattern but is also influenced by the surrounding environment, including the solvent, temperature, and physical state (solution vs. solid).[1][4][5]
Influence of Substituents on Tautomeric Equilibrium
The electronic properties of the substituent at the C4 position, as well as at other positions on the pyrazole ring, play a pivotal role in determining the predominant tautomeric form. While 4-substituted pyrazoles themselves exist as a single tautomer due to symmetry, the principles governing substituent effects are crucial when considering unsymmetrically substituted analogs.
Generally, electron-withdrawing groups and electron-donating groups can stabilize or destabilize the different tautomeric forms through inductive and resonance effects. For instance, in 3(5)-substituted pyrazoles, there is a clear relationship between the Hammett constant (σm) of the substituent and the preferred tautomeric form.[4] Substituents with a positive σm value (electron-withdrawing) tend to favor the 3-substituted tautomer, while those with a negative σm (electron-donating) favor the 5-substituted tautomer.[4]
Quantitative Analysis of Tautomeric Ratios
The determination of the tautomeric ratio in solution is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, and in some cases, by employing low-temperature NMR to slow down the proton exchange, the relative populations of the different tautomers can be quantified.[1][5] Computational methods, particularly Density Functional Theory (DFT), are also powerful tools for predicting the relative stabilities of tautomers and corroborating experimental findings.[2][6]
Below is a summary of representative tautomeric equilibrium data for some substituted pyrazoles, compiled from various studies. It is important to note that these values can be highly dependent on the experimental conditions.
| Substituent(s) | Solvent | Tautomer A (%) | Tautomer B (%) | Method | Reference |
| 3-phenyl | THF-d8 | 80 | 20 | 1H NMR | [5] |
| 3-methyl-5-phenyl | THF-d8 | 60 | 40 | 1H NMR | [5] |
| 3(5)-amino-4-cyano | DMSO-d6 | 25 (3-amino) | 75 (5-amino) | 1H NMR | [7] |
| 3(5)-amino-4-thiocyanato | DMSO-d6 | 25 (3-amino) | 75 (5-amino) | 1H NMR | [7] |
| 3(5)-amino-4-(4-methoxyphenyl) | DMSO-d6 | >95 (3-amino) | <5 (5-amino) | 1H NMR | [7] |
Experimental Protocols
General Synthesis of 4-Substituted-1H-Pyrazoles
A common and versatile method for the synthesis of 4-substituted pyrazoles is through the Vilsmeier-Haack reaction of hydrazones.[8]
Materials:
-
Substituted hydrazone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, ethyl acetate, silica gel)
Procedure:
-
To a stirred solution of the desired hydrazone in DMF at 0 °C, add POCl₃ dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-formyl pyrazole derivative.[8] Further modifications of the formyl group can be carried out to introduce a variety of substituents at the 4-position.
NMR Spectroscopic Analysis of Tautomerism
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Variable temperature unit
Sample Preparation:
-
Dissolve a known concentration of the synthesized pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]
1H and 13C NMR Data Acquisition:
-
Acquire standard 1D 1H and 13C NMR spectra at room temperature. In cases of rapid tautomeric exchange, averaged signals for the C3/C5 and H3/H5 positions may be observed.[1]
-
If distinct signals for the tautomers are not observed at room temperature, perform low-temperature NMR experiments. Gradually decrease the temperature until the signals corresponding to the individual tautomers are resolved.
-
Integrate the signals corresponding to each tautomer in the 1H NMR spectrum to determine their relative populations. For 13C NMR, the relative intensities can provide a qualitative or semi-quantitative measure.
Data Analysis:
-
The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the tautomeric form.[4] Comparison with the spectra of N-alkylated derivatives, where the tautomerism is "locked," can aid in the assignment of signals to specific tautomers.[3]
-
The equilibrium constant (Kt) can be calculated as the ratio of the concentrations of the two tautomers, as determined by the integration of their respective NMR signals.
Visualizations
Tautomeric Equilibrium of 3(5)-Substituted Pyrazoles
Caption: Prototropic tautomerism in 3(5)-substituted pyrazoles.
Experimental Workflow for Tautomerism Study
Caption: Workflow for the synthesis and analysis of pyrazole tautomers.
Conclusion
The tautomeric behavior of 4-substituted-1H-pyrazoles and their derivatives is a complex interplay of substituent effects and environmental factors. A thorough understanding of these principles is essential for the rational design of pyrazole-containing molecules with desired physicochemical and biological properties. This guide has provided an overview of the key structural features, analytical methodologies, and synthetic approaches relevant to the study of pyrazole tautomerism, serving as a valuable resource for researchers in the field of chemical and pharmaceutical sciences.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(4-Bromophenyl)-1H-pyrazole in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(4-bromophenyl)-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of novel biaryl pyrazole derivatives. This document outlines optimized reaction conditions, detailed experimental protocols, and explores the relevance of the synthesized compounds in targeting key signaling pathways implicated in various diseases.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2][3][4] Functionalization of the pyrazole core, particularly at the 4-position, allows for the exploration of chemical space and the development of potent and selective modulators of biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 4-aryl-1H-pyrazoles from this compound with a wide range of arylboronic acids.[5][6] These resulting biaryl pyrazole structures are of significant interest in drug discovery, particularly for their potential as inhibitors of enzymes and signaling pathways involved in inflammation and oncology.[1][7]
Data Presentation: Suzuki Cross-Coupling of 4-Bromopyrazoles
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles with various arylboronic acids. These data provide a comparative overview to aid in the selection of optimal conditions.
Table 1: Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling [8]
| Halogen | Catalyst System | Base | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Highest | 85-95 | Most reactive, but more susceptible to dehalogenation. |
| Bromo | XPhos Pd G2 | K₃PO₄ | High | 80-93 | Offers a good balance of reactivity and stability. |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | Moderate | 60-95 | Requires more active catalyst systems. |
Table 2: Suzuki Coupling of 4-Bromopyrazole with Various Arylboronic Acids [9]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 86 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 75 |
| 5 | 2-Thiopheneboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 65 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.[5][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-(4-phenyl)-1H-pyrazole.
Protocol 2: Procedure for Unprotected N-H Pyrazoles using a Buchwald Precatalyst
This protocol is particularly useful for unprotected pyrazoles, which can sometimes be challenging substrates.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5–2.0 equiv)
-
XPhos Pd G2 precatalyst (6-7 mol%)
-
Potassium phosphate (K₃PO₄), powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and powdered potassium phosphate.
-
Seal the vessel with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Add the XPhos Pd G2 precatalyst.
-
To the solid mixture, add anhydrous 1,4-dioxane (4 mL per 1 mmol of pyrazole) and degassed water (1 mL per 1 mmol of pyrazole) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
Signaling Pathways and Biological Relevance
The 4-aryl-1H-pyrazole scaffold is a key pharmacophore in many compounds designed to inhibit inflammatory and oncogenic signaling pathways. The ability to synthesize a diverse library of these compounds via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Cyclooxygenase-2 (COX-2) Inhibition
Many pyrazole-containing compounds are potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins from arachidonic acid.[7][11]
Caption: Inhibition of the COX-2 pathway by 4-aryl-1H-pyrazole derivatives.
TNF-α and IL-6 Signaling Inhibition
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in chronic inflammatory diseases.[1] Their signaling pathways often converge on the activation of the transcription factor NF-κB, which promotes the expression of inflammatory genes. Pyrazole derivatives have been shown to inhibit the production or signaling of these cytokines.
Caption: Inhibition of TNF-α and IL-6 signaling pathways.
Experimental and Drug Discovery Workflow
The synthesis of 4-aryl-1H-pyrazoles via Suzuki coupling is an integral part of the early-stage drug discovery process. The following diagram illustrates a typical workflow from chemical synthesis to biological evaluation and lead optimization.
Caption: Drug discovery workflow for 4-aryl-1H-pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 4-(4-bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This document provides detailed protocols for the N-alkylation of 4-(4-bromophenyl)-1H-pyrazole, a key intermediate for the synthesis of various bioactive molecules. The bromo-functional group on the phenyl ring also serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions.
Reaction Principle
The N-alkylation of this compound proceeds via the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, followed by a nucleophilic substitution reaction (SN2) with an alkylating agent. The choice of base, solvent, and alkylating agent can significantly influence the reaction efficiency and yield.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of pyrazoles with various alkylating agents. While the data may not be exclusively for this compound, it provides a strong predictive basis for reaction outcomes.
Table 1: N-Alkylation of 4-Aryl/Halo-Pyrazoles with Different Alkyl Halides
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Methyl iodide | NaH | DMF | RT | 16 | 65 | Ethyl 2-cyano-3-amino-3-(phenylamino)acrylate precursor |
| 2 | Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | ~90 | 4-Iodopyrazole (representative) |
| 3 | Benzyl bromide | KOH | Toluene (PTC) | 80 | 4 | >95 | Pyrazole (unsubstituted) |
| 4 | Allyl bromide | NaOH (20% aq.) | Acetone | RT | 1-4 | ~90 | 4-Iodopyrazole (representative) |
| 5 | n-Butyl bromide | K₂CO₃ | DMF | 80 | 5 | ~85 | 4-Iodopyrazole (representative) |
Table 2: Comparison of Different Bases for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Benzyl bromide | NaH (60%) | DMF | RT | 2-16 | High (not specified) | 5-Hydrazinyl-4-phenyl-1H-pyrazole |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | High (not specified) | 4-Iodopyrazole (representative) |
| 3 | Benzyl bromide | Cs₂CO₃ | Acetonitrile | Reflux | 4 | >90 | Pyrazole (unsubstituted) |
| 4 | Phenethyl trichloroacetimidate | CSA (catalytic) | DCE | RT | 4 | 77 | 4-Chloropyrazole |
Table 3: Influence of Solvent on N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Various | K₂CO₃ | DMF | 80-100 | 4-6 | Good to Excellent | Various pyrazoles |
| 2 | Various | K₂CO₃ | Acetonitrile | Reflux | 4-8 | Good to Excellent | Various pyrazoles |
| 3 | Benzyl bromide | KOH | Toluene (PTC) | 80 | 4 | >95 | Pyrazole (unsubstituted) |
| 4 | Butyl bromide | KOH | [BMIM][BF₄] (Ionic Liquid) | 80 | 2 | High (not specified) | 3,5-dimethyl-1H-pyrazole |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol describes a widely applicable method for the N-alkylation of this compound using a base and an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.[1]
-
Alternatively, to a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 - 1.2 equivalents) dropwise to the reaction mixture at 0 °C (for NaH) or room temperature (for K₂CO₃).[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] For less reactive alkyl halides, heating may be required (e.g., 80 °C).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1]
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This method is particularly useful for achieving high yields under mild conditions and can be performed with or without a solvent.[2][3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Potassium hydroxide (solid) or Potassium Carbonate (solid)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (optional)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of TBAB (0.05 equivalents).[2]
-
Add the alkyl halide (1.1 equivalents) to the mixture.[2]
-
If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for 1-6 hours, monitoring by TLC.[2]
-
After completion, add water to dissolve the inorganic salts.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This protocol offers an alternative to base-mediated methods, avoiding the use of strong bases and often proceeding at room temperature.[4][5]
Materials:
-
This compound
-
Alkyl trichloroacetimidate (e.g., phenethyl trichloroacetimidate)
-
Camphorsulfonic acid (CSA)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, charge the alkyl trichloroacetimidate (1.0 equivalent), this compound (1.0 equivalent), and CSA (0.2 equivalents) under an argon atmosphere.[4]
-
Add dry DCE to form a 0.25 M solution.[4]
-
Stir the reaction at room temperature for 4 hours.[4]
-
After 4 hours, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[4]
-
Purify the residue by silica gel flash column chromatography to afford the N-alkylated pyrazole product.[4]
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle with care and avoid inhalation or contact with skin.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle, oil bath).
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application of 4-(4-bromophenyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-bromophenyl)-1H-pyrazole serves as a versatile building block in the synthesis of a variety of agrochemicals, particularly insecticides and herbicides. The presence of the pyrazole core is crucial for the biological activity of these compounds, while the bromophenyl substituent provides a key site for further chemical modification, allowing for the fine-tuning of their efficacy, selectivity, and physicochemical properties. This document outlines the application of this compound in the synthesis of two major classes of agrochemicals: phenylpyrazole insecticides and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.
Insecticidal Applications: Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil and its analogs, are broad-spectrum insecticides that are highly effective against a wide range of agricultural pests. The synthesis of these compounds often involves the use of a substituted phenylpyrazole core, for which this compound can be a key precursor.
Mechanism of Action: GABA Receptor Modulation
Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Phenylpyrazole insecticides bind to a site within the chloride channel of the GABA receptor, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling leads to excessive neuronal excitation, convulsions, and ultimately, the death of the insect.
Caption: Mechanism of action of phenylpyrazole insecticides on the insect GABA receptor.
Quantitative Data: Insecticidal Activity
The following table summarizes the insecticidal activity of various pyrazole derivatives against different pest species. While not all are direct derivatives of this compound, they represent the types of compounds that can be synthesized and their corresponding efficacies.
| Compound ID | Target Pest | Assay Type | Concentration | % Mortality | LC50 | Reference |
| B2 | Plutella xylostella (Diamondback Moth) | Leaf-dip | 25 µg/mL | >70% | - | [1][2] |
| B3 | Plutella xylostella (Diamondback Moth) | Leaf-dip | 25 µg/mL | >70% | - | [1][2] |
| B4 | Plutella xylostella (Diamondback Moth) | Leaf-dip | 25 µg/mL | >70% | - | [1][2] |
| A3 | Plutella xylostella (Diamondback Moth) | Leaf-dip | 400 µg/mL | 100% | - | [1][2] |
| D4 | Plutella xylostella (Diamondback Moth) | Leaf-dip | 400 µg/mL | 100% | - | [1][2] |
| D6 | Plutella xylostella (Diamondback Moth) | Leaf-dip | 400 µg/mL | 100% | - | [1][2] |
| 3f | Termites | - | - | - | 0.001 µg/mL | [3][4] |
| 3d | Termites | - | - | - | 0.006 µg/mL | [3][4] |
| 6h | Locusts | - | - | - | 47.68 µg/mL | [3][4] |
| Fipronil (Ref.) | Termites | - | - | - | 0.038 µg/mL | [3][4] |
| Fipronil (Ref.) | Locusts | - | - | - | 63.09 µg/mL | [3][4] |
Experimental Protocol: Synthesis of a Fipronil Analog from a Phenylpyrazole Precursor
Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile
This step involves the cyclization of a dinitrile with a substituted hydrazine.
-
To a solution of 2,6-dichloro-4-trifluoromethylaniline in a suitable solvent (e.g., ethanol), add hydrazine hydrate and an appropriate cyclizing agent.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Introduction of the Trifluoromethylsulfinyl Group
This step involves the reaction of the pyrazole with a trifluoromethylsulfinylating agent.
-
Dissolve the 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile in a suitable solvent (e.g., acetonitrile).
-
Add a trifluoromethylsulfinylating agent, such as trifluoromethanesulfenyl chloride, and a base (e.g., triethylamine) at low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the product by column chromatography to yield fipronil.
Herbicidal Applications: HPPD-Inhibiting Herbicides
Certain pyrazole derivatives exhibit potent herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants.
Mechanism of Action: HPPD Inhibition
HPPD is a key enzyme in the tyrosine catabolism pathway, which leads to the formation of homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, pyrazole-based herbicides prevent the formation of plastoquinone, which in turn inhibits carotenoid biosynthesis. The lack of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic white appearance of treated plants and ultimately leading to their death.
Caption: Mechanism of action of pyrazole-based HPPD-inhibiting herbicides.
Quantitative Data: Herbicidal Activity
The following table presents the herbicidal activity of various pyrazole derivatives.
| Compound ID | Target Weed | Assay Type | Dosage | % Inhibition | IC50 (µM) | Reference |
| A1 | Chenopodium serotinum | Post-emergence | 37.5 g ha⁻¹ | Excellent | - | [5] |
| A3 | Stellaria media | Post-emergence | 37.5 g ha⁻¹ | Excellent | - | [5] |
| A4 | Brassica juncea | Post-emergence | 37.5 g ha⁻¹ | Excellent | - | [5] |
| A17 | Chenopodium serotinum | Post-emergence | 37.5 g ha⁻¹ | Excellent | - | [5] |
| A20 | Stellaria media | Post-emergence | 37.5 g ha⁻¹ | Excellent | - | [5] |
| A25 | Brassica juncea | Post-emergence | 37.5 g ha⁻¹ | Excellent | - | [5] |
| Z9 | Arabidopsis thaliana HPPD | Enzyme Inhibition | - | - | 0.05 | |
| Topramezone (Ref.) | Arabidopsis thaliana HPPD | Enzyme Inhibition | - | - | 1.33 | |
| Mesotrione (Ref.) | Arabidopsis thaliana HPPD | Enzyme Inhibition | - | - | 1.76 |
Experimental Protocol: General Synthesis of Pyrazole Benzophenone Herbicides
The synthesis of pyrazole benzophenone herbicides often involves the construction of the pyrazole ring followed by acylation. The following is a general procedure that could be adapted using a this compound intermediate.
Step 1: Synthesis of a 3-(4-bromophenyl)-1H-pyrazole Intermediate
-
React a suitable 1,3-dicarbonyl compound with hydrazine hydrate in a solvent like ethanol.
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and isolate the pyrazole product by filtration and recrystallization.
Step 2: N-Acylation of the Pyrazole Ring
-
To a solution of the 3-(4-bromophenyl)-1H-pyrazole in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath and slowly add the desired acyl chloride (e.g., a substituted benzoyl chloride).
-
Stir the reaction at room temperature for several hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.
Conclusion
This compound is a valuable synthon in the development of novel agrochemicals. Its utility in constructing both insecticidal and herbicidal scaffolds highlights its importance in modern agricultural chemistry. The ability to functionalize the bromophenyl group offers a pathway to a diverse range of analogs with potentially improved biological activity and selectivity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore the full potential of this versatile building block in the discovery of new crop protection agents.
References
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Compound... [chemdiv.com]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
Application Notes and Protocols: Development of Kinase Inhibitors from 4-(4-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of kinase inhibitors derived from the versatile starting scaffold, 4-(4-bromophenyl)-1H-pyrazole. This document details the synthetic strategies, presents quantitative biological data for derived compounds, and provides detailed protocols for key experimental assays.
The this compound core is a valuable starting point in medicinal chemistry for the synthesis of a diverse library of kinase inhibitors. The bromine atom on the phenyl ring serves as a convenient handle for introducing chemical diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A primary method for elaborating the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between the bromophenyl moiety and a wide range of boronic acids or esters, yielding 4-(4-aryl-phenyl)-1H-pyrazole derivatives.
Data Presentation: Inhibitory Activity of 4-Aryl-1H-Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazole-based compounds against various kinases and cancer cell lines. While not all compounds are direct derivatives of this compound, they represent structurally related 4-substituted pyrazoles that can be synthesized using similar methodologies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| JAK Inhibitor Example (3f) | JAK1 | 3.4[1] |
| JAK2 | 2.2[1] | |
| JAK3 | 3.5[1] | |
| p38α MAPK Inhibitor Example | p38α | 135 |
| CDK9 Inhibitor (CAN508) | CDK9/cyclin T1 | 150 |
| Aurora A Inhibitor Example (5h) | Aurora A | 780 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| JAK Inhibitor Example (11b) | HEL | Erythroleukemia | 0.35[1] |
| K562 | Chronic Myeloid Leukemia | 0.37[1] | |
| Aurora A Inhibitor Example (5h) | MCF-7 | Breast Cancer | 0.12 |
| MDA-MB-231 | Breast Cancer | 0.63 |
Signaling Pathways
Kinase inhibitors derived from the this compound scaffold have shown activity against kinases involved in critical cellular signaling pathways, such as the JAK-STAT and p38 MAPK pathways.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Aryl-phenyl)-1H-pyrazole via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.03 equivalents)
-
SPhos (0.06 equivalents)
-
Potassium carbonate (K2CO3, 2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Flame-dried sealed tube or microwave vial
-
Argon or nitrogen gas supply
Procedure:
-
To a flame-dried sealed tube or microwave vial, add this compound (1.0 equivalent), the desired aryl boronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-aryl-phenyl)-1H-pyrazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.5%) and a "no-cell control" (medium only for background).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
References
Application Notes and Protocols for the Multi-Component Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of pyrazole derivatives using multi-component reactions (MCRs). Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] MCRs offer an efficient, atom-economical, and environmentally friendly approach to generate libraries of structurally diverse pyrazole derivatives for screening and lead optimization.[2][3]
Introduction to Multi-Component Reactions for Pyrazole Synthesis
Multi-component reactions are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[4] This strategy is highly advantageous in synthetic chemistry as it reduces the number of synthetic steps, purification procedures, and consequently, solvent consumption and waste generation, aligning with the principles of green chemistry.[3] For the synthesis of pyrazole derivatives, three-component and four-component reactions are the most common strategies, often employing readily available starting materials like aldehydes, β-ketoesters, malononitrile, and hydrazine derivatives.[3] Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, are a prominent class of compounds synthesized via these methods and are known for their significant biological activities.[4]
Key Advantages of MCRs in Pyrazole Synthesis:
-
Efficiency: Rapid assembly of complex molecules in a single step.[5]
-
Diversity: Facile generation of a wide range of structurally diverse derivatives by varying the starting materials.[3]
-
Atom Economy: High incorporation of reactant atoms into the final product.
-
Green Chemistry: Reduced solvent usage and waste production.[3][6]
Experimental Protocols
This section provides detailed methodologies for representative multi-component reactions for the synthesis of pyrazole and pyranopyrazole derivatives.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a general and efficient method for the synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or water as a green solvent alternative)
-
Catalyst (e.g., piperidine, taurine, or a magnetically recoverable nanocatalyst)[2][3]
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 10 mL of ethanol.
-
Add phenylhydrazine (1.0 mmol) to the mixture.
-
Catalyst Addition: Introduce a catalytic amount of the chosen catalyst (e.g., piperidine, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to a few hours depending on the specific substrates and catalyst used.[3]
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The solid product is then collected by filtration, washed with cold ethanol, and dried under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol.
Protocol 2: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles via a one-pot condensation reaction.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Tosylhydrazide
-
Solvent (e.g., ethanol, DMSO)
-
Catalyst (e.g., piperidinium acetate)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and tosylhydrazide (1.1 mmol) in the chosen solvent (10 mL).
-
Catalyst Addition: Add the catalyst (e.g., piperidinium acetate, 20 mol%).
-
Reaction: Heat the reaction mixture at 70-80 °C and monitor its progress using TLC.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize quantitative data from representative multi-component syntheses of pyrazole derivatives, highlighting the efficiency and versatility of these methods.
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Taurine | Water | 2 h | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | Taurine | Water | 2 h | 90 | [2] |
| 3 | 4-Nitrobenzaldehyde | Taurine | Water | 2 h | 85 | [2] |
| 4 | 2,4-Dichlorobenzaldehyde | SnCl₂ | Microwave | 25 min | 88 | [6] |
| 5 | 4-Methoxybenzaldehyde | Fe₃O₄ NPs | Water | 15 min | 94 | [6] |
Table 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles.
| Entry | Aldehyde | 1,3-Dicarbonyl | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Acetylacetone | 12 h | 80 | [7] |
| 2 | 4-Nitrobenzaldehyde | Acetylacetone | 12 h | 85 | [7] |
| 3 | 4-Methoxybenzaldehyde | Dibenzoylmethane | 12 h | 78 | [7] |
| 4 | Naphthaldehyde | Acetylacetone | 12 h | 82 | [7] |
Table 2: Three-Component Synthesis of Polysubstituted Pyrazoles in DMSO at 70°C.
Visualizations
The following diagrams illustrate the general workflow and a plausible mechanistic pathway for the multi-component synthesis of pyrazole derivatives.
Caption: General experimental workflow for the multi-component synthesis of pyrazole derivatives.
Caption: Plausible reaction mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles via Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles utilizing continuous flow chemistry. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, scalability, and higher yields.[1][2][3] The protocols outlined below are based on established methods in the scientific literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction to Flow Chemistry for Pyrazole Synthesis
Pyrazoles are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional batch synthesis of pyrazoles can be challenging due to issues with reaction efficiency, scalability, and safety, particularly when handling hazardous intermediates.[1][2] Flow chemistry addresses these challenges by performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved process control and reproducibility.[2][4]
Key advantages of employing flow chemistry for pyrazole synthesis include:
-
Enhanced Safety: In-situ generation and immediate consumption of hazardous intermediates, such as diazonium salts and hydrazines, minimize the risks associated with their accumulation.[1][5]
-
Improved Yields and Selectivity: Precise control over reaction conditions often leads to higher yields and better regioselectivity compared to batch processes.[1]
-
Rapid Reaction Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions.[4]
-
Scalability: Scaling up production is straightforward by extending the operation time or by using parallel reactor lines, without the need for re-optimization.[1]
Application Note 1: Two-Stage Continuous Flow Synthesis of 3-Aryl-1H-pyrazoles from Acetophenones
This protocol describes a two-step process for the synthesis of substituted pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone, followed by cyclization with hydrazine.[4]
Experimental Workflow
The following diagram illustrates the logical flow of the two-stage synthesis.
Caption: Workflow for the two-stage synthesis of pyrazoles.
Experimental Protocol
Reagent Preparation:
-
Solution A: Prepare a solution of the desired acetophenone (0.543 M to 0.624 M) in anhydrous N,N-dimethylformamide (DMF).
-
Solution B: Prepare a solution of dimethylformamide dimethyl acetal (DMADMF) in DMF (2 equivalents relative to the acetophenone).
-
Solution C: Prepare a solution of hydrazine hydrate in DMF (3 equivalents relative to the acetophenone).[4]
Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. A stainless-steel coil (e.g., 5 mL) can be used for the first reaction, and a glass microreactor chip (e.g., 2 mL) for the second.[4]
-
Set the temperature of the first reactor (R1) to 170 °C and the second reactor (R2) to 150 °C.[4]
-
Set the flow rate for the acetophenone solution (Pump 1) and the DMADMF solution (Pump 2) to 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min into R1 and a residence time of 10 minutes (for a 10 mL reactor).
-
Set the flow rate for the hydrazine solution (Pump 3) to 0.5 mL/min. The combined flow into the second reactor (R2) will be 1.5 mL/min.[4]
-
Pressurize the system using a back-pressure regulator (e.g., 10 bar) to prevent solvent boiling.
Reaction Execution:
-
Pump the solvent (DMF) through the system to pre-heat and stabilize the reactors.
-
Switch the pumps to the reagent solutions to initiate the reaction.
-
Allow the system to reach a steady state before collecting the product.
-
The output stream is collected, and the solvent is removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Data Presentation
| Entry | Acetophenone Substituent | Yield (%) | Throughput (g/h) |
| 1 | H | 85 | 0.55 |
| 2 | 4-Me | 82 | 0.55 |
| 3 | 4-OMe | 75 (methylated phenol) | - |
| 4 | 4-Cl | 88 | 0.67 |
| 5 | 4-Br | 86 | 0.82 |
| 6 | 4-F | 83 | 0.58 |
| 7 | 3-Me | 80 | 0.54 |
| 8 | 2-Me | 72 | 0.48 |
| 9 | 2-Cl | 65 | 0.49 |
Table adapted from GalChimia Technical Note.[4] Note: Yields are for the isolated product after purification.
Application Note 2: Four-Step Continuous Flow Synthesis of N-Arylated Pyrazoles
This protocol outlines a telescoped four-step synthesis of N-arylated pyrazoles from anilines. The process involves diazotization, reduction, hydrolysis, and cyclocondensation, with in-situ formation of hazardous intermediates to enhance safety.[5]
Experimental Workflow
The following diagram illustrates the multi-step synthesis assembly line.
Caption: Workflow for the four-step synthesis of N-arylated pyrazoles.
Experimental Protocol
Reagent Preparation:
-
Stream 1 (Aniline): A solution of the aniline (1.0 M) in a mixture of acetonitrile and water.
-
Stream 2 (Nitrite): A solution of tert-butyl nitrite (1.2 equivalents) in acetonitrile.
-
Stream 3 (Reductant): A solution of L-ascorbic acid (1.0 equivalent) in water.[5]
-
Stream 4 (Dicarbonyl): A solution of the 1,3-dicarbonyl compound (1.1 equivalents) in acetonitrile.[5]
Flow System Setup and Reaction Conditions:
-
The flow system consists of multiple pumps, mixing points (T-mixers), and heated reactor coils connected in series as shown in the diagram.
-
Diazotization (R1): The aniline and tert-butyl nitrite streams are mixed and passed through a reactor coil at a controlled temperature (e.g., 20 °C) with a specific residence time.
-
Reduction (R2): The output from R1 is mixed with the L-ascorbic acid solution and flows through a second heated coil (e.g., 60 °C).
-
Cyclocondensation (R3): The resulting hydrazine intermediate stream is then mixed with the 1,3-dicarbonyl solution and passed through a final heated reactor coil (e.g., 140 °C) to form the pyrazole product.[5]
-
A back-pressure regulator is used to maintain a constant pressure throughout the system.
Data Presentation
| Entry | Aniline Substituent | 1,3-Dicarbonyl | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-CN | Pentane-2,4-dione | 140 | 5.5 | 69 |
| 2 | 4-CF3 | Pentane-2,4-dione | 140 | 5.5 | 62 |
| 3 | 4-Cl | Pentane-2,4-dione | 140 | 5.5 | 58 |
| 4 | 2-F | Pentane-2,4-dione | 120 | 5.5 | 55 |
| 5 | 4-CO2Me | Pentane-2,4-dione | 160 | 5.5 | 53 |
| 6 | H | 1-Phenylbutane-1,3-dione | 140 | 5.5 | 70 |
| 7 | 4-CN | 1-Phenylbutane-1,3-dione | 140 | 5.5 | 71 |
Table adapted from Poh et al.[5] Yields are for the isolated product over four steps.
Application Note 3: Knorr Pyrazole Synthesis in Continuous Flow
The Knorr pyrazole synthesis is a classical and widely used method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6] This protocol describes the optimization of this reaction in a continuous flow system.[7]
Experimental Workflow
Caption: A simple workflow for the Knorr pyrazole synthesis.
Experimental Protocol
Reagent Preparation:
-
Stock Solution A: A 0.20 M solution of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione in DMF.[7]
-
Stock Solution B: A 0.22 M solution of phenylhydrazine containing 1 M HCl in DMF.[7]
Flow System Setup and Optimization:
-
The flow system is set up with two pumps feeding the reagent solutions into a T-mixer, followed by a heated reactor coil (e.g., 2.5 mL PTFE tubing).[7]
-
A back-pressure regulator is fitted to the outlet.
-
A series of experiments are performed to optimize the reaction by varying the temperature, residence time, and stoichiometry.
-
For each experiment, the system is allowed to reach a steady state before a sample is collected for analysis by HPLC or LC-MS.[7]
Optimized Conditions:
-
Temperature: 100 °C
-
Residence Time: 10 minutes
-
Stoichiometry: An excess of phenylhydrazine is required for complete conversion of the 1,3-diketone.[7]
-
Flow Rate: For a 2.5 mL reactor and a 10-minute residence time, the total flow rate would be 0.25 mL/min (0.125 mL/min for each pump).
Data Presentation
| Temperature (°C) | Residence Time (min) | Phenylhydrazine (equiv.) | Conversion of Diketone (%) |
| 60 | 10 | 1.1 | ~60 |
| 80 | 10 | 1.1 | ~85 |
| 100 | 10 | 1.1 | 100 |
| 100 | 5 | 1.1 | ~90 |
| 100 | 2.5 | 1.1 | ~75 |
| 100 | 10 | 1.0 | ~95 |
This table represents typical optimization data for a Knorr pyrazole synthesis in flow, based on the trends described in the Uniqsis FlowSyn™ Application Note.[7]
Conclusion
Flow chemistry provides a powerful platform for the synthesis of substituted pyrazoles, offering significant improvements in safety, efficiency, and scalability over traditional batch methods. The protocols detailed in these application notes demonstrate the versatility of flow chemistry for various synthetic strategies, from two-step condensations to multi-step telescoped sequences. By leveraging the precise control offered by continuous flow systems, researchers can accelerate the discovery and development of novel pyrazole-containing molecules for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. galchimia.com [galchimia.com]
- 5. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. interchim.fr [interchim.fr]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities. Ensuring the purity of these compounds is paramount for guaranteeing their safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique indispensable for the purity assessment, separation, and quantification of pyrazole derivatives. This document provides detailed application notes and experimental protocols for the analysis of pyrazole derivatives using both reversed-phase and chiral HPLC methods.
Reversed-phase HPLC (RP-HPLC) is the most common approach for determining the purity of pyrazole derivatives by separating the main compound from process-related impurities and degradation products.[1][2] For chiral pyrazole derivatives, enantioselective HPLC is crucial for separating enantiomers, a critical step in drug development as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4][5]
Part 1: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity Analysis
This section details a robust RP-HPLC method for the routine purity analysis of pyrazole derivatives.
Experimental Protocol: RP-HPLC
1. Materials and Reagents:
-
Pyrazole derivative sample
-
Reference standard of the pyrazole derivative
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) or Formic acid (analytical grade)[6]
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][6]
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Phosphoric acid in Water[2] |
| Mobile Phase B | Acetonitrile | Methanol[6] |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Example Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[2] | - |
| Example Isocratic | - | 20% Mobile Phase A, 80% Mobile Phase B[6] |
| Flow Rate | 1.0 mL/min[2][6] | 1.0 mL/min[6] |
| Column Temperature | 30 °C[2] | 25 ± 2°C[6] |
| Injection Volume | 10 µL[2] | 5 µL[6] |
| Detector Wavelength | 220 nm[2] | 206 nm[6] |
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the pyrazole derivative reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 100 mL volumetric flask. Dilute to the mark to obtain a concentration of 100 µg/mL.[6]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]
5. Data Analysis:
-
The purity of the pyrazole derivative is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][8] A validated method demonstrated good linearity over a range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9995.[6]
Part 2: Enantioselective HPLC for Chiral Pyrazole Derivatives
This section focuses on the separation of enantiomers of chiral pyrazole derivatives using polysaccharide-based chiral stationary phases (CSPs).
Experimental Protocol: Chiral HPLC
1. Materials and Reagents:
-
Racemic pyrazole derivative sample
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Acetonitrile (HPLC grade)
2. Instrumentation:
-
HPLC system as described for RP-HPLC.
-
Chiral analytical column (e.g., Lux Cellulose-2 or Lux Amylose-2).[3][5]
3. Chromatographic Conditions:
| Parameter | Normal Phase | Polar Organic Mode |
| Stationary Phase | Lux Amylose-2 | Lux Cellulose-2[3] |
| Mobile Phase | n-Hexane/Ethanol mixture | Acetonitrile or Ethanol[3][5] |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Detector Wavelength | 254 nm (or as appropriate for the compound) | 254 nm (or as appropriate for the compound) |
4. Sample Preparation:
-
Dissolve the racemic pyrazole derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.
Summary of HPLC Methods
The following table summarizes the key parameters for the different HPLC methods described.
| Parameter | RP-HPLC (Achiral) - Method 1 | RP-HPLC (Achiral) - Method 2 | Chiral HPLC (Normal Phase) | Chiral HPLC (Polar Organic) |
| Column | C18 (e.g., Eclipse XDB C18)[6] | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Lux Amylose-2[3] | Lux Cellulose-2[3] |
| Mobile Phase | 0.1% TFA in Water:Methanol (20:80)[6] | 0.1% Phosphoric Acid in Water:Acetonitrile (Gradient)[2] | n-Hexane/Ethanol | Acetonitrile or Ethanol[3] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[2] | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | 206 nm[6] | 220 nm[2] | 254 nm | 254 nm |
Workflow for HPLC Purity Analysis of Pyrazole Derivatives
Caption: General workflow for HPLC purity analysis of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcpa.in [ijcpa.in]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of 4-(4-Bromophenyl)-1H-pyrazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and biological evaluation of 4-(4-bromophenyl)-1H-pyrazole, a heterocyclic compound of interest in drug discovery. Detailed protocols for its chemical preparation via a two-step synthesis from 4-bromoacetophenone are presented, along with methodologies for its preliminary biological screening. This document includes quantitative data on the biological activity of related pyrazole derivatives, a schematic of a relevant signaling pathway, and workflows to guide researchers in their investigations.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in several approved drugs. The introduction of a 4-bromophenyl substituent at the 4-position of the pyrazole ring offers a handle for further chemical modification through cross-coupling reactions, making this compound a versatile intermediate for the synthesis of compound libraries for biological screening. This document outlines the preparation of this compound and provides protocols for its initial biological characterization, with a focus on its potential as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in angiogenesis and cancer progression.
Chemical Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-bromoacetophenone. The first step involves the formation of an enaminone intermediate, which is then cyclized with hydrazine to yield the desired pyrazole.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) in anhydrous toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone as a solid.
-
Recrystallize the crude product from ethanol to yield pure 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.
Step 2: Synthesis of this compound
-
Dissolve the enaminone from Step 1 (2.54 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (1.0 mL, 20 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Screening Protocols
The following protocols are designed for the preliminary biological evaluation of this compound. Given the known activities of pyrazole derivatives, initial screening should focus on anticancer and anti-inflammatory potential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50) and is a primary indicator of potential anticancer activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer).
-
Normal human cell line (e.g., HEK293) for selectivity assessment.
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay assesses the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Kinase buffer.
-
ATP.
-
Specific peptide substrate for VEGFR-2.
-
This compound stock solution (10 mM in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation
The following table summarizes the reported in vitro biological activities of selected pyrazole derivatives against various cancer cell lines and kinases. This data can serve as a benchmark for the evaluation of this compound.
| Compound/Derivative | Target Cell Line/Kinase | Assay Type | IC50 (µM) | Reference |
| Pyrazole Derivative 1 (with 4-bromophenyl) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 17.7 | [1] |
| Pyrazole Derivative 2 (with 4-bromophenyl) | HCT-116 (Colon Cancer) | Cytotoxicity (MTT) | 3.94 | [2] |
| Pyrazole Derivative 3 (with 4-bromophenyl) | HepG2 (Liver Cancer) | Cytotoxicity (MTT) | 3.76 | [2] |
| Pyrazole-based Compound 9 | VEGFR-2 | Kinase Inhibition | 0.22 | [3] |
| Pyrazole-based Compound 12 | VEGFR-2 | Kinase Inhibition | 0.20 | [3] |
| 4-Amino-(1H)-pyrazole derivative 3f | JAK1 | Kinase Inhibition | 0.0034 | [4] |
| 4-Amino-(1H)-pyrazole derivative 3f | JAK2 | Kinase Inhibition | 0.0022 | [4] |
| 4-Amino-(1H)-pyrazole derivative 3f | JAK3 | Kinase Inhibition | 0.0035 | [4] |
Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A key target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.[5][6]
Conclusion
The protocols and data presented in this document provide a solid foundation for the synthesis and preliminary biological evaluation of this compound. The straightforward synthetic route makes this compound readily accessible for further studies. The suggested biological assays will enable researchers to assess its potential as an anticancer agent, particularly through the inhibition of key signaling pathways like VEGFR-2. The provided data on related compounds offers a valuable context for interpreting experimental results and guiding future drug development efforts.
References
- 1. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key methodologies for the functionalization of the pyrazole ring at the C5 position, a critical modification in the synthesis of numerous pharmacologically active compounds. Detailed protocols for selected reactions are provided, along with data on reaction efficiency and the biological context of C5-functionalized pyrazoles, particularly their role in modulating critical signaling pathways in drug discovery.
Introduction to C5-Functionalization of Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs.[1][2] Functionalization of the pyrazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The C5 position is of particular interest due to its significant influence on biological activity.[3] Strategic substitution at this position can enhance target affinity, improve selectivity, and optimize metabolic stability. This document outlines several robust methods for achieving C5-functionalization, including transition-metal-catalyzed C-H activation, synthesis of 5-aminopyrazoles, and regioselective lithiation.
Methodologies and Experimental Protocols
Palladium-Catalyzed C5-Arylation via C-H Activation
Direct C-H arylation is a powerful and atom-economical method for forging carbon-carbon bonds.[4] For pyrazoles, achieving regioselectivity can be challenging due to the presence of multiple reactive C-H bonds.[5][6] A common strategy to favor C5-arylation is the use of a removable blocking group at the C4 position.[5][6]
Experimental Protocol: C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate
This protocol is adapted from a procedure demonstrating the use of an ester as a removable blocking group at C4 to direct arylation to the C5 position.[5]
Materials:
-
Ethyl 1-methylpyrazole-4-carboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Argon atmosphere
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add K₂CO₃ (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and PivOH (0.3 mmol, 30 mol%).
-
Add ethyl 1-methylpyrazole-4-carboxylate (1.0 mmol) and the aryl bromide (1.0 mmol).
-
Purge the vial with argon.
-
Add DMA (0.3 M) via syringe.
-
Seal the vial and stir the reaction mixture vigorously at 100 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for C5-Arylation:
| Aryl Bromide Substrate | Product Yield (%) | Reference |
| 1-Bromo-4-(trifluoromethyl)benzene | 88 | [5] |
| 4-Bromobenzonitrile | 85 | [5] |
| 4-Bromoacetophenone | 82 | [5] |
| Methyl 4-bromobenzoate | 80 | [5] |
| 1-Bromo-3-nitrobenzene | 78 | [5] |
| 2-Bromobenzonitrile | 73 | [5] |
Synthesis of 5-Aminopyrazoles
The 5-aminopyrazole moiety is a key building block for a wide range of biologically active compounds, including kinase inhibitors.[7][8][9] The most common and versatile method for their synthesis is the condensation of β-ketonitriles with hydrazines.[6][10]
Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole
This protocol describes a general procedure for the synthesis of 5-aminopyrazoles.
Materials:
-
Benzoylacetonitrile (β-ketonitrile)
-
Phenylhydrazine
-
Ethanol
-
Triethylamine (Et₃N) (optional, as a base)
Procedure:
-
Dissolve benzoylacetonitrile (1.0 mmol) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 mmol).
-
If required, add a catalytic amount of a base such as triethylamine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aminopyrazole.
Quantitative Data for 5-Aminopyrazole Synthesis:
| β-Ketonitrile | Hydrazine | Product Yield (%) | Reference |
| 3-Oxobutanenitrile | Hydrazine hydrate | >90 | [6][10] |
| 3-Oxo-3-phenylpropanenitrile | Phenylhydrazine | High | [6][10] |
| 3-Cyclohexyl-3-oxopropanenitrile | Methylhydrazine | Good | [6][10] |
| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Hydrazine hydrate | High | [6][10] |
Regioselective C5-Lithiation
Deprotonation using a strong base like n-butyllithium (n-BuLi) is a classic method for functionalizing heteroaromatics. For N-substituted pyrazoles, lithiation can be directed to the C5 position under thermodynamic control.[11][12] The resulting lithiated intermediate can then be quenched with various electrophiles.
Experimental Protocol: C5-Deuteration of 1-Methylpyrazole
This protocol, adapted from studies on the regioselectivity of pyrazole lithiation, demonstrates the principle of C5 functionalization.[11][12]
Materials:
-
1-Methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methanol-d4 (CD₃OD) or other electrophile
-
Argon atmosphere
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C.
-
Add 1-methylpyrazole (1.0 mmol).
-
Slowly add n-BuLi (1.1 mmol) and stir the mixture at -78 °C for 1 hour (kinetic conditions, favors methyl group deprotonation).
-
Allow the reaction to warm to room temperature and stir for several hours (thermodynamic conditions, favors C5-lithiation).
-
Cool the mixture back to -78 °C and quench the reaction by adding the electrophile (e.g., CD₃OD, 1.2 mmol).
-
Allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Applications in Drug Discovery and Signaling Pathways
C5-functionalized pyrazoles are central to the mechanism of action of several important drugs. Understanding their interaction with biological targets and the signaling pathways they modulate is crucial for drug development.
Celecoxib: A C5-Aryl Pyrazole as a COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13][14] Its anti-inflammatory and analgesic effects stem from the blockade of prostaglandin synthesis.[8][15] Furthermore, celecoxib has shown anticancer properties by inducing apoptosis and inhibiting angiogenesis.[8][15]
COX-2 Inhibition Signaling Pathway
References
- 1. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
Application Notes & Protocols: One-Pot Synthesis of 4-Bromopyrazole Derivatives Under Solvent-Free Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an efficient, one-pot, and solvent-free synthesis of 4-bromopyrazole derivatives. The methodology, adapted from the work of Alinezhad et al., offers an environmentally friendly and rapid route to this important class of heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical research.[1][2][3]
Introduction
4-Bromopyrazoles are versatile building blocks in organic synthesis, serving as key precursors for a variety of cross-coupling reactions to introduce molecular diversity. Traditional methods for their synthesis often involve multiple steps and the use of hazardous organic solvents.[2] This protocol outlines a one-pot procedure that combines the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines and subsequent regioselective bromination in the absence of a solvent, using a heterogeneous catalyst.[1][2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 4-bromopyrazole derivatives using this solvent-free, one-pot method. The data highlights the efficiency and broad substrate scope of the reaction.
| Entry | R1 | R2 | Ar | Temp. (°C) | Time (min) | Product | Yield (%) |
| 1 | Me | Me | Ph | RT | 7 | 3a | 98 |
| 2 | Me | Me | p-ClC₆H₄ | RT | 10 | 3b | 96 |
| 3 | Me | Me | o-ClC₆H₄ | RT | 8 | 3c | 95 |
| 4 | Me | Me | p-OMeC₆H₄ | RT | < 1 | 3d | 96 |
| 5 | Ph | Me | Ph | RT | 15 | 3e | 90 |
| 6 | Ph | Me | p-ClC₆H₄ | RT | 40 | 3f | 90 |
| 7 | Ph | Me | o-ClC₆H₄ | RT | 20 | 3g | 91 |
| 8 | Ph | Me | p-OMeC₆H₄ | RT | 10 | 3h | 94 |
| 9 | CF₃ | Me | Ph | 50-60 | < 1 | 3i + 4i | 95 (15:80) |
| 10 | CF₃ | Me | p-ClC₆H₄ | 50-60 | < 1 | 3j + 4j | 88 (10:78) |
| 11 | CF₃ | Me | o-ClC₆H₄ | 50-60 | < 1 | 3k + 4k | 95 (15:80) |
| 12 | CF₃ | Me | p-OMeC₆H₄ | 50-60 | < 1 | 3l + 4l | 92 (10:82) |
Experimental Protocols
Materials:
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone, 1,1,1-trifluoropentane-2,4-dione)
-
Arylhydrazine (e.g., phenylhydrazine, p-chlorophenylhydrazine)
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
n-Hexane
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) plates
General Procedure:
-
In a mortar, combine the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), and silica gel supported sulfuric acid (0.01 g).[2]
-
Grind the mixture thoroughly with a pestle at room temperature. For reactions involving 1,1,1-trifluoropentane-2,4-dione, the arylhydrazine should be added slowly to a mixture of the diketone and catalyst at 0°C, followed by stirring at 50-60°C.[2]
-
Monitor the progress of the pyrazole formation by Thin Layer Chromatography (TLC).
-
Upon completion of the cyclocondensation, add a stoichiometric amount of N-bromosaccharin (1 mmol) to the reaction mixture.[2]
-
Continue to grind the mixture at the appropriate temperature (see table for details) until the bromination is complete, as monitored by TLC.
-
To the solid reaction mixture, add n-hexane (7-10 mL) and mix thoroughly.[2]
-
Filter the mixture to remove the catalyst and saccharin byproduct.
-
Wash the residue with additional n-hexane.[2]
-
Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude 4-bromopyrazole derivative.
-
If necessary, purify the product further by column chromatography on silica gel.[2]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 4-bromopyrazoles.
Logical Relationship of Reaction Components:
Caption: Key components and their roles in the synthesis.
References
Troubleshooting & Optimization
troubleshooting low yield in 4-(4-bromophenyl)-1H-pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4-bromophenyl)-1H-pyrazole. The guidance is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the Knorr pyrazole synthesis and the Suzuki-Miyaura cross-coupling reaction.
-
Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the target molecule, this would typically involve the reaction of a 1,3-dicarbonyl compound bearing a 4-bromophenyl group with hydrazine.
-
Suzuki-Miyaura Cross-Coupling: This modern cross-coupling method is highly efficient for forming carbon-carbon bonds.[4] It typically involves the reaction of a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole) with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.[4]
Q2: My Knorr synthesis of this compound is resulting in a very low yield. What are the common causes?
A2: Low yields in the Knorr synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to significant side reactions and reduce the yield. Hydrazine derivatives, in particular, can degrade over time and should be used when fresh.[3]
-
Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the reaction can produce a mixture of two regioisomeric pyrazoles, which can be difficult to separate and will lower the yield of the desired product.[3][5]
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH need to be optimized.[3] For instance, acidic conditions are known to catalyze the reaction, but excessively strong acids can lead to degradation.[6]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole, especially under insufficiently vigorous conditions.[3]
-
Reaction Mixture Discoloration: The formation of colored impurities, often from the hydrazine starting material, is a common observation and can indicate side reactions or degradation.[3][7]
Q3: I am observing two spots on my TLC plate that I suspect are regioisomers. How can I improve the regioselectivity of my Knorr synthesis?
A3: Improving regioselectivity is a common challenge. Here are some strategies:
-
Choice of Reactants: The regioselectivity is influenced by both steric and electronic factors of the substituents on the 1,3-dicarbonyl and hydrazine reactants.[3] Carefully selecting your starting materials can favor the formation of one isomer over the other.
-
Reaction Conditions: Modifying the reaction conditions, such as the solvent and the nature of the acid or base catalyst, can influence the regioselectivity.[5] For example, using a bulkier base might favor the attack of the less sterically hindered carbonyl group.
Q4: My Suzuki-Miyaura coupling reaction to synthesize this compound is not working well. What should I troubleshoot?
A4: Low yields in Suzuki-Miyaura coupling for this synthesis can be attributed to several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Different catalyst systems exhibit varying efficiencies depending on the specific substrates.[8][9]
-
Base and Solvent: The base and solvent system plays a critical role in the catalytic cycle. A range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., 1,4-dioxane/water, toluene) should be screened to find the optimal combination.[10][11]
-
Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. Temperatures are typically elevated, often in the range of 80-120 °C.[11]
-
Quality of Boronic Acid: Boronic acids can degrade, especially if not stored properly. Using high-quality, anhydrous boronic acid is important for good results.
Troubleshooting Guides
Knorr Pyrazole Synthesis: Low Yield Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | Inactive reagents, suboptimal temperature, or incorrect pH. | Verify the purity of the 1,3-dicarbonyl and hydrazine. Use freshly opened or purified hydrazine.[3] Optimize the reaction temperature; moderate heating is often required.[2] Ensure appropriate catalytic acidity (e.g., a few drops of glacial acetic acid).[2] |
| Formation of multiple products (TLC) | Formation of regioisomers from an unsymmetrical dicarbonyl. | If possible, use a symmetrical 1,3-dicarbonyl precursor. Alternatively, explore different solvent and catalyst combinations to improve regioselectivity.[3][5] |
| Reaction mixture is dark/tarry | Decomposition of starting materials or product, often due to harsh conditions. | Lower the reaction temperature. If using a strong acid catalyst, switch to a milder one like acetic acid.[3] Consider adding a mild base like sodium acetate if using a hydrazine salt to neutralize excess acid.[7] |
| Product is difficult to purify | Presence of persistent colored impurities from the hydrazine. | Purify the crude product by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can also be effective.[3][7] |
Suzuki-Miyaura Coupling: Low Yield Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient catalyst system, suboptimal base or solvent. | Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[8][12] Test various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10][11] Optimize the solvent system; mixtures of an organic solvent and water are common.[10][11] |
| Decomposition of boronic acid | Presence of oxygen, inappropriate temperature. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[11] Avoid excessively high temperatures that can lead to boronic acid degradation. |
| Formation of side products | Homocoupling of the boronic acid or other side reactions. | Adjust the stoichiometry of the reactants. A slight excess of the boronic acid (1.1-1.2 equivalents) is often used.[11] Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Difficulty in product isolation | Emulsion formation during workup, product solubility. | Use a different solvent for extraction. If an emulsion forms, adding brine can help break it. For purification, column chromatography on silica gel is typically effective. |
Experimental Protocols
Protocol 1: Knorr Synthesis of a 4-Aryl-1H-pyrazole (General Procedure)
This protocol is a general representation of the Knorr synthesis and may require optimization for the specific synthesis of this compound.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq)[3]
-
Ethanol or glacial acetic acid as solvent
-
Catalytic amount of a suitable acid (e.g., glacial acetic acid if not used as the solvent)[2]
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[3]
-
Add a catalytic amount of acid if required.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a general procedure for the Suzuki-Miyaura coupling and should be optimized for the specific substrates.
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.1 eq)[11]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
-
Base (e.g., Na₂CO₃, 2.5 eq)[11]
-
Solvent system (e.g., 1,4-dioxane:H₂O, 4:1)[11]
Procedure:
-
To a Schlenk tube, add the 4-bromo-1H-pyrazole, (4-bromophenyl)boronic acid, palladium catalyst, and base.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture in a preheated oil bath at 90-110 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Halopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | Good to Excellent | [11] |
| Pd(OAc)₂ / DavePhos | Bu₄NAc | NMP | 100 | Moderate to High | [9] |
| XPhos Pd G2 | K₃PO₄ | 1,4-dioxane | 100 | Good | [4] |
Note: Yields are dependent on the specific substrates and reaction conditions and are presented here as a general guide.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 4-Aryl-1H-Pyrazoles
Welcome to the technical support center for the synthesis of 4-aryl-1H-pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high regioselectivity in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of 4-aryl-1H-pyrazole synthesis, and why is controlling their formation critical?
A1: In the synthesis of 4-aryl-1H-pyrazoles, regioisomers are structural isomers that differ in the substitution pattern on the pyrazole ring. This commonly occurs when an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine, leading to two or more possible orientations of the substituents.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the synthesis of 4-aryl-1H-pyrazoles?
A2: The regioselectivity of pyrazole synthesis is influenced by several factors, including:
-
Steric and Electronic Effects: The nature and size of substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role.[2]
-
Solvent Selection: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the desired 5-arylpyrazole isomer compared to conventional solvents like ethanol.[3] Aprotic dipolar solvents such as DMF or NMP may also offer better results.[2]
-
pH Control: The pH of the reaction medium is critical. Acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while basic conditions might favor the formation of one regioisomer over another.[2][4]
-
Catalysts: The use of catalysts, such as Lewis acids, can enhance the reaction rate and may influence regioselectivity.[5]
Q3: How can I improve the regioselectivity of my reaction when forming two regioisomers?
A3: To improve regioselectivity, consider the following strategies:
-
Solvent Optimization: Experiment with different solvents, particularly fluorinated alcohols (TFE, HFIP) or aprotic dipolar solvents (DMF, NMP), which have been reported to enhance regioselectivity.[2][3]
-
pH Adjustment: Carefully control the pH of your reaction. A small amount of a weak acid is often optimal, but this can be system-dependent.[4]
-
Temperature Control: Optimize the reaction temperature, as it can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.
-
Catalyst Screening: Investigate the effect of different acid or base catalysts on the regiochemical outcome.
-
Protecting Groups: In some cases, the use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl precursor can direct the reaction towards a single regioisomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of Desired 4-Aryl-1H-Pyrazole | Incomplete reaction, formation of side products, or degradation of starting materials or products.[4] | - Ensure the purity of starting materials, as impurities can lead to side reactions.[5] - Optimize reaction time and temperature by monitoring the reaction progress using TLC or LC-MS.[2] - Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of hydrazine derivatives.[5] |
| Formation of an Inseparable Mixture of Regioisomers | Reaction conditions do not sufficiently favor the formation of one isomer over the other. | - As a primary strategy, switch to a fluorinated alcohol solvent such as TFE or HFIP, as this has been demonstrated to dramatically increase regioselectivity.[3] - Systematically screen different solvents, temperatures, and catalysts. - Analyze the electronic and steric properties of your substrates to predict the more reactive sites and adjust the reaction strategy accordingly. |
| Presence of Unexpected Byproducts | Side reactions involving the starting materials or intermediates. For example, the hydrazinyl group is susceptible to oxidation.[5] | - Use degassed solvents to minimize dissolved oxygen.[5] - Purify starting materials to remove any impurities that might be causing side reactions.[5] - If pyrazoline intermediates are formed, a separate, controlled oxidation step may be necessary to convert them to the desired pyrazole.[4] |
| Reaction Discoloration | Formation of colored impurities, often from the hydrazine starting material, especially when using hydrazine salts.[2] | - Using a freshly opened or purified hydrazine derivative is recommended.[2] - The addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[2] - Purification of the final product by recrystallization or column chromatography can remove these colored impurities.[2] |
Quantitative Data Summary
The following table summarizes quantitative data on the regioselective synthesis of pyrazoles under various conditions, highlighting the impact of solvent choice.
| 1,3-Diketone Substituents (R¹, R²) | Hydrazine | Solvent | Temperature | Reaction Time | Yield (%) | Regioisomeric Ratio (A:B) | Reference |
| CF₃, 2-Furyl | Methylhydrazine | EtOH | Room Temp | < 1 h | 54 | 85:15 | [3] |
| CF₃, 2-Furyl | Methylhydrazine | TFE | Room Temp | < 1 h | 80 | 97:3 | [3] |
| CF₃, 2-Furyl | Methylhydrazine | HFIP | Room Temp | < 1 h | 82 | >99:1 | [3] |
| CF₃, Phenyl | Phenylhydrazine | EtOH | Room Temp | 24 h | 75 | 50:50 | [3] |
| CF₃, Phenyl | Phenylhydrazine | TFE | Room Temp | 24 h | 85 | 99:1 | [3] |
| CF₃, Phenyl | Phenylhydrazine | HFIP | Room Temp | 24 h | 88 | >99:1 | [3] |
| Me, Phenyl | Phenylhydrazine | DMAc | Room Temp | Not Specified | 98 | Highly Regioselective | [6][7] |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 5-Aryl-3-Trifluoromethyl-1-methyl-1H-pyrazole using Fluorinated Alcohols [3]
This protocol describes a method that significantly improves the regioselectivity of pyrazole formation.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in TFE or HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 5-aryl-3-trifluoromethyl-1-methyl-1H-pyrazole.
Visualizations
Caption: General experimental workflow for the synthesis of 4-aryl-1H-pyrazoles.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
challenges in scaling up the synthesis of pyrazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of pyrazole compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up pyrazole synthesis from the lab to a pilot or industrial scale?
Scaling up pyrazole synthesis introduces several critical challenges that can impact reaction efficiency, product quality, and safety. The primary issues include:
-
Decreased Yields: A noticeable drop in product yield is common due to less efficient heat and mass transfer in larger reactors.[1]
-
Poor Regioselectivity: Controlling the formation of the desired regioisomer can become more difficult at a larger scale, leading to complex purification processes.[2]
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Exothermic Runaway Reactions: Many pyrazole syntheses are exothermic. Poor heat dissipation in large reactors can lead to dangerous thermal runaway reactions.
-
Purification and Isolation Difficulties: Impurities formed due to side reactions at scale can co-crystallize or have similar solubility to the product, complicating purification.
-
Safety Hazards: The use of hazardous reagents like hydrazine and the potential for runaway reactions necessitate stringent safety protocols and specialized equipment for large-scale production.[3]
Q2: How can flow chemistry help address the challenges of scaling up pyrazole synthesis?
Flow chemistry has emerged as a powerful tool to mitigate many of the challenges associated with scaling up pyrazole synthesis in traditional batch reactors.[1][3] Key advantages include:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and efficient temperature control, minimizing the risk of exothermic runaways.[1]
-
Improved Mixing and Mass Transfer: Superior mixing in flow reactors leads to better reaction homogeneity, often resulting in higher yields and improved selectivity.
-
Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risk associated with explosive intermediates or runaway reactions.[3]
-
Facilitated Scale-Up: Scaling up in a flow chemistry setting often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is more predictable than increasing the size of a batch reactor.
Q3: What are the common impurities encountered during the large-scale synthesis of pyrazole compounds?
Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of colored impurities is also a frequent issue, particularly when using hydrazine salts.[2]
Q4: What are the recommended purification techniques for pyrazole compounds at a larger scale?
Standard purification methods are adapted for larger quantities. These include:
-
Recrystallization: A primary method for purifying solid pyrazole products. Solvent selection is critical to ensure good recovery of the pure compound.
-
Column Chromatography: While more resource-intensive at scale, it is effective for separating complex mixtures and isolating pure regioisomers.
-
Distillation: Suitable for liquid pyrazole derivatives.
-
Salt Formation: Treatment with an acid to form a crystalline salt can facilitate purification through recrystallization. The pure pyrazole can then be recovered by neutralization.
Troubleshooting Guides
Issue 1: Significant Decrease in Yield Upon Scale-Up
Question: We are experiencing a dramatic drop in yield for our pyrazole synthesis when moving from a 10g lab-scale reaction to a 1kg pilot-plant scale. What are the likely causes and how can we troubleshoot this?
Answer: A significant decrease in yield during scale-up is a multifaceted problem. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low yield at scale.
Quantitative Data Summary: Yield Comparison
| Pyrazole Derivative | Synthesis Scale | Method | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Lab-scale | Conventional Heating | 2 hours | 72-90 | [4] |
| Phenyl-1H-pyrazoles | Lab-scale | Microwave-Assisted | 5 minutes | 91-98 | [4][5] |
| Pyrazole-4-carboxylate | Lab-scale | Flow Chemistry | - | 62-82 | [3] |
| N-Aryl Pyrazoles | Large-scale (grams) | Flow Chemistry | - | 40 | [3] |
Issue 2: Poor Regioselectivity in Substituted Pyrazole Synthesis
Question: Our scaled-up synthesis of a 3,5-disubstituted pyrazole is producing a mixture of regioisomers that are difficult to separate. How can we improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. The formation of the desired isomer is influenced by steric and electronic factors of the reactants and the reaction conditions.
Caption: Decision tree for improving regioselectivity.
Quantitative Data Summary: Regioselectivity
| Reactants | Solvent | Temperature | Major Isomer | Regioisomeric Ratio | Reference |
| 1,3-diketone + Methylhydrazine | Ethanol | Room Temp | 5-trifluoromethyl pyrazole | Low selectivity | |
| 1,3-diketone + Methylhydrazine | Trifluoroethanol (TFE) | Room Temp | 3-trifluoromethyl pyrazole | 85:15 | |
| Vinylidene keto ester + Hydrazine | - | - | Pyrazole-4-carboxylate | 95:5 to 98:2 | [3] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Knorr Synthesis)
This protocol describes a typical lab-scale synthesis of a pyrazolone derivative.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Scale-Up Consideration using Flow Chemistry for Pyrazole Synthesis
This protocol outlines a general approach for transitioning a batch pyrazole synthesis to a continuous flow process.
Equipment:
-
Syringe pumps or HPLC pumps
-
T-mixer
-
Tubular reactor (e.g., PFA or stainless steel tubing)
-
Back-pressure regulator
-
Temperature-controlled bath or heating block
Procedure:
-
Solution Preparation: Prepare separate stock solutions of the 1,3-dicarbonyl compound and the hydrazine derivative in a suitable solvent.
-
System Setup: Assemble the flow chemistry setup with two inlet lines for the reactant solutions connected to a T-mixer. The outlet of the T-mixer is connected to the tubular reactor, which is placed in the temperature-controlled unit. A back-pressure regulator is placed at the end of the system to maintain a constant pressure and prevent solvent boiling.
-
Reaction Optimization:
-
Temperature: Screen a range of temperatures to find the optimal condition for yield and selectivity.
-
Residence Time: Vary the flow rates of the reactant solutions to adjust the residence time in the reactor.
-
Stoichiometry: Adjust the relative flow rates of the two reactant streams to optimize the stoichiometry.
-
-
Scale-Up: Once the optimal conditions are determined, the synthesis can be scaled up by running the flow reactor for an extended period to produce the desired quantity of the product. For one specific derivative, a large-scale reaction yielded 3.65 g of the product with a 40% yield.[3]
Caption: General experimental workflow for pyrazole synthesis in a flow chemistry setup.
References
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Debromination in Suzuki Coupling of 4-Bromopyrazoles
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-bromopyrazoles, specifically focusing on the undesired side reaction of debromination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format to help diagnose and resolve problems leading to the formation of the debrominated pyrazole byproduct.
Question 1: I am observing a significant amount of debromination of my 4-bromopyrazole starting material, resulting in the formation of pyrazole. What are the primary causes and how can I minimize this side reaction?
Answer: Debromination is a prevalent side reaction in the Suzuki coupling of heteroaryl halides, including 4-bromopyrazoles. This hydrodehalogenation process can be promoted by several factors related to the substrate and reaction conditions. Key areas to investigate include the acidity of the pyrazole N-H, the choice of base and solvent, and the specifics of the palladium catalyst and ligand system.[1]
Key factors and potential solutions are outlined below:
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N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and facilitate dehalogenation.[1][2] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress or eliminate this side reaction.[1][2]
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Choice of Base and Solvent: The strength and type of base, along with the solvent, are critical. Strong bases may accelerate debromination.[1] Using milder inorganic bases like K₃PO₄ or CsF can be beneficial.[1] Additionally, minimizing water content by using anhydrous conditions and powdered bases can reduce side reactions like protodeboronation of the boronic acid partner, which can also impact overall yield.[1]
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Catalyst and Ligand System: The selection of the palladium precursor and phosphine ligand is crucial. While standard ligands like PPh₃ can be effective, they may also promote debromination.[1] Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can often favor the desired cross-coupling over the debromination pathway.[1]
Question 2: My primary side product is the homocoupling of my boronic acid. What conditions favor this reaction, and how can it be avoided?
Answer: Homocoupling of boronic acids to form a biaryl species is another common side reaction. This process is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture. To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.
Question 3: I am also observing protodeboronation of my boronic acid. How can I mitigate this issue?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant competing reaction, especially with electron-deficient or heteroaryl boronic acids.[3] Key strategies to reduce this side reaction include:
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Minimizing Water: Aqueous basic conditions can promote protodeboronation.[1] Employing anhydrous conditions or a biphasic system with minimal water is advisable.[1]
-
Using Milder Bases: Strong bases can accelerate protodeboronation.[1] Using anhydrous, solid bases like powdered K₃PO₄ or CsF can be effective.[1]
-
More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can prevent premature decomposition.[1] These reagents often release the active boronic acid species slowly under the reaction conditions, minimizing its concentration and the rate of protodeboronation.[1]
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Optimizing Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
Data Presentation: Troubleshooting Parameters
The following tables summarize key parameters that can be adjusted to minimize debromination and other common side reactions.
Table 1: Minimizing Debromination of 4-Bromopyrazole
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1][2] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases | Milder bases are generally less likely to promote debromination.[1] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands can favor the cross-coupling pathway.[1] |
| Solvent | Protic solvents with high water content | Anhydrous, less polar solvents | Reducing the proton source can decrease the rate of debromination. |
Table 2: Mitigating Protodeboronation of the Boronic Acid
| Parameter | Condition A (High Protodeboronation) | Condition B (Low Protodeboronation) | Expected Outcome |
| Solvent System | Aqueous base in a protic solvent | Anhydrous conditions or a biphasic system with minimal water | Minimizing water content can significantly reduce protodeboronation.[1] |
| Base | Strong aqueous bases (e.g., NaOH, K₂CO₃ in water) | Anhydrous bases (e.g., powdered K₃PO₄, CsF) | Using a solid, anhydrous base is beneficial.[1] |
| Boronic Acid Derivative | Boronic acid | Boronic ester (e.g., pinacol ester) or trifluoroborate salt | These derivatives are more stable and less prone to protodeboronation.[1] |
| Reaction Conditions | High temperature and long reaction time | Lower temperature and shorter reaction time | Optimizing for the fastest possible cross-coupling will minimize the time for protodeboronation to occur.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
This protocol is adapted from a general procedure and may require optimization for specific substrates.[4]
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[4]
-
Protocol 2: Microwave-Assisted Suzuki Coupling
This is an example of a microwave-assisted protocol which can sometimes offer improved results and shorter reaction times.[4]
-
Materials:
-
Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pyridine-Pyrazole/Pd(II) complex, 0.1 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
-
-
Procedure:
-
Combine the aryl halide, phenylboronic acid, palladium catalyst, and base in a microwave vial.
-
Add ethanol and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation (parameters to be optimized, e.g., 100 °C for 30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Key factors influencing the debromination side reaction.
References
Technical Support Center: Purification Strategies for Brominated Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude brominated pyrazole derivatives?
The primary purification techniques for brominated pyrazole derivatives are recrystallization and column chromatography.[1][2][3][4][5] The choice between these methods depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the required final purity. Sublimation can also be an effective method for certain volatile, solid pyrazole derivatives.[6][7]
Q2: How do I select an appropriate solvent for the recrystallization of my brominated pyrazole derivative?
Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] The polarity of the brominated pyrazole derivative will heavily influence the choice of solvent.
-
For polar derivatives: Protic solvents like ethanol, methanol, or isopropanol, as well as mixed solvent systems such as ethanol/water, are often effective.[1]
-
For less polar derivatives: Solvents like ethyl acetate, acetone, cyclohexane, or petroleum ether may be suitable.[1]
-
Mixed Solvent Systems: A common technique involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) until turbidity is observed, followed by slow cooling.[1] Common combinations include hexane/ethyl acetate and hexane/acetone.[1]
Q3: My brominated pyrazole is an oil and won't crystallize. What should I do?
This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution at a temperature above its melting point.[1] Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[1]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, followed by further cooling in an ice bath or refrigerator.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1]
-
Solvent System Change: Experiment with a different solvent or a mixed solvent system.[1]
Q4: How can I remove colored impurities from my brominated pyrazole product?
Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the impurities.[1] However, use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.[1]
Q5: What are common impurities I might encounter in the synthesis of brominated pyrazoles?
Common impurities can include:
-
Unreacted starting materials: Such as the 1,3-dicarbonyl compound and hydrazine derivative.[8]
-
Regioisomers: Especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[9]
-
Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[9]
-
Side-reaction products: Hydrazine starting materials can sometimes lead to colored impurities.[9]
-
Over-brominated or under-brominated species: Depending on the reaction conditions for bromination.[10]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptoms:
-
Significantly lower than expected recovery of the pure compound after recrystallization or column chromatography.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess Solvent in Recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| Incomplete Precipitation | Ensure the solution is thoroughly cooled, for instance, in an ice bath, to maximize crystal formation.[1] |
| Product Loss During Transfers | Minimize the number of transfer steps. Rinse glassware with the mother liquor or fresh cold solvent to recover any residual product. |
| Improper Column Chromatography Conditions | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) to ensure good separation and elution of the desired compound. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different stationary phase or a gradient elution method for column chromatography. |
Issue 2: Product Purity is Still Low After a Single Purification Step
Symptoms:
-
NMR or other analytical data (TLC, GC-MS) shows the presence of significant impurities after one round of purification.[9][]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Formation of Regioisomers | Fractional recrystallization, which involves multiple recrystallization steps, can be effective if the isomers have different solubilities.[1] Preparative HPLC may be necessary for difficult separations. |
| Persistent Colored Impurities | If activated charcoal treatment is insufficient, column chromatography may be required. |
| Starting Material Impurities | Ensure the purity of starting materials before synthesis to minimize the formation of byproducts that are difficult to separate.[8] |
| Complex Impurity Profile | A combination of purification techniques may be necessary. For example, an initial column chromatography to remove major impurities followed by recrystallization to obtain a highly pure final product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude brominated pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved.[1] Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[12]
Protocol 2: Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude brominated pyrazole in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation using TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[4]
Data Presentation
Table 1: Common Solvents for Purification of Brominated Pyrazole Derivatives
| Solvent/Solvent System | Polarity | Typical Use Case | Reference |
| Hexane/Ethyl Acetate | Low to Medium | Column chromatography and recrystallization of less polar derivatives. | [1][2] |
| Ethanol/Water | High | Recrystallization of polar derivatives. | [1] |
| Dichloromethane | Medium | Column chromatography. | [3] |
| Acetone | Medium | Recrystallization. | [1] |
| Isopropanol | Medium-High | Recrystallization. | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
Navigating the Knorr Pyrazole Synthesis: A Technical Support Guide for Researchers
The Knorr pyrazole synthesis, a cornerstone in the construction of pyrazole rings, is a powerful tool for drug discovery and development. However, like any chemical transformation, it is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and lead to ambiguous analytical results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, minimize, and troubleshoot byproduct formation in the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Knorr pyrazole synthesis?
A1: The most frequently encountered byproduct is a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound. Other common byproducts include pyrazolines resulting from incomplete aromatization, colored impurities arising from side reactions of the hydrazine starting material, and occasionally di-addition products where two hydrazine molecules react with one dicarbonyl compound.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used for unambiguous assignment of regioisomers.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weights of the components in your mixture, helping to identify both isomers (which have the same molecular weight) and other byproducts with different masses.
Q3: What causes the formation of regioisomers, and how can I control it?
A3: Regioisomers form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. The regioselectivity is influenced by:
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a significant role.
-
Reaction Conditions: pH and solvent choice are critical. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent has been shown to dramatically increase regioselectivity in certain cases.
Q4: My reaction mixture has turned a dark yellow or red. What is the cause, and how can I prevent or remove the color?
A4: The discoloration is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride. To mitigate this:
-
Use a Mild Base: Adding a mild base, such as sodium acetate, can neutralize the acidity from the hydrazine salt and lead to a cleaner reaction profile.
-
Purification: Most colored impurities can be removed during workup and purification. Techniques like washing with a non-polar solvent on a silica plug or recrystallization are often effective.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation observed by TLC. | Poor quality of starting materials: Hydrazine derivatives can degrade over time. | Use freshly opened or purified hydrazine. Ensure the purity of the 1,3-dicarbonyl compound. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent. | Monitor the reaction by TLC to determine the optimal reaction time. Systematically screen different solvents and temperatures. | |
| Low product yield after workup. | Incomplete reaction: The reaction may not have gone to completion. | Try a slight excess (1.1-1.2 equivalents) of the hydrazine to drive the reaction forward. |
| Product loss during purification: The product may be partially soluble in the wash solvents or remain in the mother liquor after recrystallization. | Optimize your purification technique. For recrystallization, use a minimal amount of hot solvent and cool slowly. |
Issue 2: Formation of Regioisomers
| Symptom | Possible Cause | Suggested Solution |
| Duplicate sets of peaks in the NMR spectrum. | Use of an unsymmetrical 1,3-dicarbonyl compound. | Modify reaction conditions: Experiment with different solvents, particularly fluorinated alcohols (TFE, HFIP), which can significantly enhance regioselectivity. Adjusting the pH can also influence the outcome. |
| Multiple spots on TLC with similar Rf values. | Purification: If modifying reaction conditions is not feasible or effective, the regioisomers can often be separated by column chromatography on silica gel. A systematic screening of solvent systems by TLC is necessary to find an eluent that provides adequate separation. |
Issue 3: Presence of Other Byproducts
| Symptom | Possible Cause | Suggested Solution |
| A byproduct with a molecular weight 2 units higher than the expected product is observed by MS. | Incomplete aromatization leading to a pyrazoline byproduct. | Ensure complete dehydration during the reaction. This can often be achieved by increasing the reaction temperature or time, or by using a dehydrating agent. |
| A dark, discolored crude product. | Formation of colored impurities from the hydrazine starting material. | Add a mild base like sodium acetate to the reaction mixture. Purify the crude product by passing it through a silica plug and washing with a non-polar solvent like toluene to remove the colored impurities before eluting the product with a more polar solvent. |
Quantitative Data Summary
The following table presents a summary of reaction conditions and yields for representative Knorr pyrazole syntheses to illustrate the impact of different substrates and conditions.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Very Good | |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | ~100 | 1 | High | |
| Unsymmetrical 1,3-diketone | Methylhydrazine | Ethanol | - | - | - | Mixture of regioisomers | |
| Unsymmetrical 1,3-diketone | Methylhydrazine | TFE/HFIP | - | - | - | Improved regioselectivity |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Heat the mixture under reflux at 135-145°C for 1 hour.
-
Cool the resulting heavy syrup in an ice-water bath.
-
Add a small portion of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.
-
Purify the product by recrystallization from a minimum amount of hot ethanol.
Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexane).
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
Visualizing Workflows and Mechanisms
To further aid in understanding the Knorr pyrazole synthesis and the associated troubleshooting logic, the following diagrams have been generated.
Caption: General mechanism of the Knorr pyrazole synthesis and points of byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the Knorr pyrazole synthesis.
Technical Support Center: Optimizing N-Alkylation Conditions for Substituted Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-alkylation of substituted pyrazoles. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to address common challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge arises from the similar electronic properties and comparable nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity?
A: The regiochemical outcome of pyrazole N-alkylation is governed by a combination of factors:
-
Steric Effects: The steric hindrance of substituents on the pyrazole ring (at C3 and C5 positions) and the bulkiness of the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence or even switch the regioselectivity.[1][2]
Q3: How can I favor the formation of the N1-alkylated regioisomer?
A: To selectively synthesize the N1-alkylated product, consider the following strategies:
-
Steric Control: Utilize a pyrazole with a smaller substituent at the C5 position compared to the C3 position.
-
Reaction Conditions: The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors N1-alkylation. Another effective combination is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[4]
-
Bulky Reagents: Employing sterically demanding alkylating agents can enhance selectivity for the less hindered N1 position.
-
Protecting Groups: Introducing a bulky protecting group, such as a triphenylsilyl group, can block one nitrogen atom, directing alkylation to the other, after which the protecting group can be removed.[4]
Q4: What conditions favor the synthesis of the N2-alkylated regioisomer?
A: While often the more sterically hindered product, N2-alkylation can be achieved under specific conditions:
-
Steric Shielding: Position a bulky substituent at the C3 position of the pyrazole ring to sterically hinder the N1 nitrogen.
-
Catalysis: A magnesium-catalyzed method has been developed that shows high regioselectivity for the N2 position, particularly when using α-bromoacetates and α-bromoacetamides as alkylating agents.[5]
-
Substituent Effects: Certain substituents can electronically favor N2-alkylation. For instance, the presence of a trifluoromethyl group at the C3 position can direct alkylation to the N2 position under specific conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | * Ineffective base for deprotonation. * Low reactivity of the alkylating agent. * Reaction temperature is too low. * Decomposition of starting material or product. | * Switch to a stronger base (e.g., NaH). * Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). * Increase the reaction temperature and monitor for decomposition. * Ensure anhydrous reaction conditions, as water can quench the base. |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | * Similar steric and electronic environment around both nitrogen atoms. * Reaction conditions do not sufficiently differentiate between the two nitrogen atoms. | * Modify the pyrazole substrate to increase steric hindrance at one of the nitrogen atoms. * Systematically screen different bases and solvents (see tables below). For example, NaH in THF often favors N1, while specific catalysts can promote N2.[1][5] * Change the alkylating agent to one with greater steric bulk to favor the less hindered nitrogen. |
| Formation of Side Products | * Over-alkylation (dialkylation). * Reaction with other functional groups on the pyrazole ring. * Side reactions involving the base or solvent. | * Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents).[1] * Protect other reactive functional groups on the pyrazole before alkylation. * Choose a less reactive base or a more inert solvent. |
| Difficulty in Product Purification | * Similar polarity of the N1 and N2 regioisomers. * Unreacted starting materials with similar properties to the product. | * Optimize the reaction to maximize the yield of a single regioisomer. * Employ advanced chromatographic techniques (e.g., preparative HPLC) for separation. * Consider derivatizing the product mixture to facilitate separation. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The selection of base and solvent is critical for controlling the regioselectivity of N-alkylation. The following tables summarize findings from various studies.
Table 1: Effect of Base and Solvent on the N-Alkylation of 3-Substituted Pyrazoles
| Pyrazole Substituent (at C3) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) |
| Phenyl | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Mixture | - |
| Phenyl | Ethyl bromoacetate | NaH | DME | Regioselective (N1) | - |
| 3-CF₃ | Ethyl iodoacetate | K₂CO₃ | Acetonitrile | 1:1 | - |
| 3-CF₃ | Ethyl iodoacetate | NaH | DME | N2 selective | - |
| 3-Chloro | Benzyl Bromide | NaH | THF | >10:1 | ~90 |
| 3-Chloro | Benzyl Bromide | K₂CO₃ | DMF | ~2:1 | ~85 |
| 3-Chloro | Isopropyl Bromide | NaH | THF | >15:1 | ~60 |
Data compiled from multiple sources.[1][6] Ratios and yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF[6]
This protocol provides a standard method for the N-alkylation of pyrazoles.
Materials:
-
Substituted pyrazole (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and anhydrous DMF.
-
Add potassium carbonate to the stirred solution.
-
Add the alkylating agent dropwise to the suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.
Protocol 2: Regioselective N2-Alkylation using a Magnesium Catalyst[5]
This protocol is designed to favor the formation of the N2-alkylated isomer.
Materials:
-
3-Substituted pyrazole (1.0 eq)
-
α-Bromoacetate or α-bromoacetamide (1.1 eq)
-
Magnesium bromide (MgBr₂, 20 mol%)
-
Base (e.g., triethylamine, 1.2 eq)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 3-substituted pyrazole and anhydrous acetonitrile.
-
Add magnesium bromide to the solution and stir for 10 minutes at room temperature.
-
Add triethylamine, followed by the dropwise addition of the alkylating agent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N2-alkylated pyrazole.
Visualizations
Caption: General experimental workflow for the N-alkylation of pyrazoles.
Caption: Decision logic for controlling regioselectivity in pyrazole N-alkylation.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the solubility of pyrazole derivatives in in vitro assays.
Troubleshooting Guides
Issue: Precipitate Formation Upon Compound Addition to Aqueous Buffer/Media
Observation: A visible precipitate or cloudiness appears immediately or shortly after adding the pyrazole derivative stock solution (typically in DMSO) to the aqueous assay buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | The intrinsic properties of the pyrazole derivative, such as high lipophilicity and strong crystal lattice energy, limit its ability to dissolve in aqueous solutions.[1] | 1. Decrease Final Concentration: Lower the final working concentration of the compound in the assay. 2. Optimize Solvent System: Introduce a co-solvent into the final assay buffer.[2] 3. Utilize Solubilization Technologies: Employ techniques like cyclodextrin complexation or the use of surfactants. |
| "Crashing Out" of DMSO Stock | The rapid dilution of a concentrated DMSO stock into an aqueous environment causes a sudden change in solvent polarity, leading to precipitation of the compound which is less soluble in the final aqueous mix.[3] | 1. Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation.[2][4] 2. Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed (e.g., 37°C) aqueous buffer or media instead of a single large dilution.[3] 3. Slow Addition with Agitation: Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling.[3] |
| pH-Dependent Solubility | The pyrazole derivative may be an ionizable compound, and its solubility is dependent on the pH of the assay buffer. | 1. Determine pKa: If not known, determine the pKa of your compound. 2. Adjust Buffer pH: Modify the pH of the assay buffer to a level where the compound is more soluble (e.g., for acidic compounds, a higher pH generally increases solubility, and for basic compounds, a lower pH).[3] |
| Temperature Effects | The solubility of the compound may be sensitive to temperature changes, such as moving from room temperature preparation to a 37°C incubator.[5] | 1. Pre-warm Solutions: Ensure the assay buffer or cell culture medium is pre-warmed to the experimental temperature before adding the compound.[3][5] 2. Check for Precipitation at Both Temperatures: Visually inspect for precipitation at both room temperature and the final incubation temperature. |
Issue: Compound Precipitates Over Time During Incubation
Observation: The assay solution is initially clear, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dilution may create a supersaturated solution that is thermodynamically unstable and precipitates over time to reach its equilibrium solubility.[6] | 1. Determine Kinetic vs. Thermodynamic Solubility: Perform a solubility study to understand the compound's solubility profile over time. 2. Lower Working Concentration: Use a final concentration that is below the determined thermodynamic solubility limit. |
| Compound Instability | The pyrazole derivative may be chemically unstable in the aqueous buffer, leading to degradation and precipitation of the less soluble degradants. | 1. Assess Compound Stability: Analyze the stability of the compound in the assay buffer over the time course of the experiment using methods like HPLC. 2. Prepare Fresh Solutions: Prepare working solutions immediately before use. |
| Interaction with Media Components | The compound may interact with components in the cell culture medium, such as proteins or salts, forming insoluble complexes. | 1. Simplify the Buffer: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. 2. Use Serum-Free Media (if possible): If serum proteins are suspected to be the cause, consider running the assay in serum-free or low-serum conditions if the cells can tolerate it. |
| pH Shift During Incubation | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[3] | 1. Monitor Media pH: Check the pH of the media at the beginning and end of the experiment. 2. Use a Stronger Buffer: Consider using a medium with a more robust buffering system, such as HEPES, if compatible with your cells.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of a pyrazole derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of pyrazole derivatives due to its ability to dissolve a wide range of nonpolar and polar compounds.[7] Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.[5]
Q2: How can I determine the maximum soluble concentration of my pyrazole derivative in my assay buffer?
A2: You can perform a kinetic solubility test. Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). Create a series of dilutions of this stock in your pre-warmed assay buffer or cell culture medium. Visually inspect for any immediate precipitation. For time-dependent effects, incubate these dilutions under your experimental conditions (e.g., 37°C for several hours) and check for delayed precipitation. The highest concentration that remains clear is your maximum working concentration under those conditions.[3]
Q3: What is the acceptable final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, as it can be toxic to cells.[2][4] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[4] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your test wells.[8]
Q4: Can I use sonication or warming to dissolve my pyrazole derivative?
A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of the compound in the initial solvent (e.g., DMSO).[4][7] However, be cautious as excessive heat may degrade the compound. Always visually inspect the solution to ensure it is fully dissolved before making further dilutions.[7]
Q5: What are some alternative solubilization strategies if co-solvents are not sufficient?
A5: If using co-solvents like DMSO is not sufficient to maintain solubility, you can explore other formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.
-
pH Adjustment: As mentioned in the troubleshooting guide, modifying the pH of the buffer can significantly increase the solubility of ionizable compounds.[3]
-
Solid Dispersions: For preclinical studies, creating an amorphous solid dispersion of the pyrazole derivative with a polymer can enhance its dissolution rate and solubility.
Data Presentation
Table 1: Example Solubility of Pyrazole Derivatives in Common Solvents
| Compound | Structure | Molecular Weight ( g/mol ) | Solubility in DMSO (mM) | Aqueous Solubility (µM) at pH 7.4 |
| Pyrazole-A | [Generic Structure 1] | 350.4 | >100 | <1 |
| Pyrazole-B | [Generic Structure 2] | 425.5 | 80 | 5.2 |
| Pyrazole-C | [Generic Structure 3] | 388.2 | >100 | 15.8 |
| Pyrazole-D | [Generic Structure 4] | 450.6 | 50 | <0.5 |
Note: The data presented above are for illustrative purposes. Researchers should determine the solubility of their specific pyrazole derivatives empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Pyrazole derivative powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Safety First: Handle the pyrazole derivative and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Calculate Required Mass: Determine the mass of the pyrazole derivative needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 400 g/mol , you would need 4 mg.
-
Weigh Compound: Accurately weigh the calculated mass of the pyrazole derivative and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve Compound: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.[7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Solvent Tolerance Assay for Cell-Based Experiments
Purpose: To determine the maximum concentration of a solvent (e.g., DMSO) that can be tolerated by a specific cell line without affecting its viability or the assay readout.
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
The solvent to be tested (e.g., DMSO)
-
96-well cell culture plates
-
A cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of the solvent in complete cell culture medium. For DMSO, a typical range would be from 2% down to 0.015% (v/v) in two-fold dilutions. Include a "no solvent" control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (as a percentage of the "no solvent" control) against the solvent concentration. The highest concentration of the solvent that does not cause a significant decrease in cell viability is the maximum tolerated concentration for that cell line and incubation time.
Visualizations
Caption: Experimental workflow for preparing and using pyrazole derivatives in in vitro assays.
Caption: Troubleshooting decision tree for pyrazole derivative precipitation in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions during the large-scale synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in a typical large-scale pyrazole synthesis, such as the Knorr synthesis?
A1: The most significant exothermic event in the Knorr pyrazole synthesis is the initial reaction between the hydrazine derivative and the 1,3-dicarbonyl compound.[1] The condensation reaction to form the hydrazone intermediate can release a substantial amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature. Subsequent cyclization and dehydration steps can also contribute to the overall heat generation of the process.
Q2: What are the main risks associated with uncontrolled exothermic reactions in pyrazole synthesis?
A2: Uncontrolled exothermic reactions can lead to a dangerous situation known as a thermal runaway. This can result in a rapid increase in temperature and pressure within the reactor, potentially exceeding its design limits and leading to a vessel rupture, explosion, and the release of toxic and flammable materials.[2] Other risks include the formation of unwanted side products and impurities due to high temperatures, which can negatively impact the final product's yield and purity.[3]
Q3: How can I assess the potential thermal hazard of my specific pyrazole synthesis before scaling up?
A3: A thorough reaction hazard assessment is crucial before any scale-up.[4] Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide critical data on the heat of reaction, the rate of heat release, and the onset temperature for any decomposition reactions. This data is essential for designing appropriate cooling systems and emergency relief measures.
Q4: What are the key process parameters to monitor and control to manage the exotherm?
A4: The most critical parameters to monitor and control are the temperature of the reaction mixture, the addition rate of the limiting reagent (usually the hydrazine), and the pressure within the reactor.[2] Continuous monitoring of these parameters is vital. Automated control systems with alarms and interlocks can provide an additional layer of safety.
Q5: What is the role of solvent selection in managing the exotherm?
A5: The choice of solvent plays a significant role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger operating window. Additionally, the solvent's heat capacity and thermal conductivity influence how effectively heat can be removed from the reaction mixture. Using a sufficient volume of an appropriate solvent can help to dilute the reactants and act as a heat sink.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Increase During Hydrazine Addition
Symptoms:
-
A sharp spike in the internal reaction temperature that exceeds the set point.
-
An increase in the reactor pressure.
-
Visible signs of boiling or vigorous gas evolution.
Potential Causes:
-
Addition rate of hydrazine is too fast.
-
Inadequate cooling or failure of the cooling system.
-
Insufficient mixing, leading to localized "hot spots."
Solutions:
| Step | Action | Rationale |
| 1 | Immediately stop the addition of hydrazine. | To prevent further heat generation from the exothermic reaction. |
| 2 | Ensure maximum cooling is applied. | Increase the flow of coolant to the reactor jacket and/or internal cooling coils. |
| 3 | Verify proper agitation. | Ensure the stirrer is functioning correctly to promote heat transfer and prevent localized temperature increases. |
| 4 | If the temperature continues to rise, consider adding a quench agent. | A pre-determined and tested quench agent (e.g., a cold, inert solvent) can be added to rapidly cool and dilute the reaction. This should be part of a pre-approved emergency procedure. |
| 5 | If pressure is rising uncontrollably, activate the emergency relief system. | This will safely vent the excess pressure to a designated containment system. |
Issue 2: Reaction Temperature Does Not Increase as Expected Upon Hydrazine Addition
Symptoms:
-
The reaction temperature remains at or near the initial temperature despite the addition of a significant amount of hydrazine.
Potential Causes:
-
Low reactivity of starting materials (e.g., impurities).
-
Incorrect reagent charged.
-
Low reaction temperature inhibiting initiation.
-
Accumulation of unreacted hydrazine, posing a significant risk of a delayed and highly energetic reaction.
Solutions:
| Step | Action | Rationale |
| 1 | Stop the addition of hydrazine. | To prevent the accumulation of a large excess of the reactive reagent. |
| 2 | Verify that the correct reagents were charged. | Check batch records and analytical data of the starting materials. |
| 3 | Slightly increase the reaction temperature. | A small, controlled increase in temperature may be sufficient to initiate the reaction. This should be done cautiously. |
| 4 | If the reaction initiates, monitor the exotherm closely. | The accumulated hydrazine may react rapidly, leading to a significant temperature increase. Be prepared to apply cooling. |
| 5 | If the reaction does not initiate, do not continue adding hydrazine. | The batch may need to be safely quenched and disposed of according to established procedures. |
Experimental Protocols
Key Experiment: Large-Scale Knorr Pyrazole Synthesis with Exotherm Control
This protocol outlines a general procedure for the synthesis of a substituted pyrazole on a large scale, with a focus on managing the exothermic reaction. Note: This is a generalized protocol and must be adapted and thoroughly risk-assessed for specific substrates and equipment.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., glacial acetic acid)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature and pressure sensors.
-
Agitator with variable speed control.
-
Addition vessel for the hydrazine derivative.
-
Programmable logic controller (PLC) for monitoring and control.
-
Emergency relief system.
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with the 1,3-dicarbonyl compound and the solvent.
-
Start agitation to ensure a homogenous mixture.
-
Add the acid catalyst to the reactor.
-
-
Initial Cooling:
-
Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C) using the reactor jacket.
-
-
Controlled Hydrazine Addition:
-
Begin the slow, controlled addition of the hydrazine derivative from the addition vessel. The addition rate should be determined based on the reaction calorimetry data to ensure the cooling system can effectively remove the generated heat.
-
Continuously monitor the internal temperature. The addition should be programmed to automatically stop if the temperature deviates significantly from the setpoint.
-
-
Reaction and Reflux:
-
After the addition is complete, slowly raise the temperature of the reaction mixture to reflux (e.g., ~78 °C for ethanol) and maintain for a specified period (e.g., 2-4 hours) to drive the reaction to completion.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
-
Cool-down and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize out of solution upon cooling. If not, the solvent may need to be partially removed under reduced pressure.
-
Isolate the crude product by filtration.
-
Wash the product with cold solvent to remove impurities.
-
Dry the product under vacuum.
-
Data Presentation
Table 1: Representative Reaction Parameters for Knorr Pyrazole Synthesis
| Parameter | Small Scale (Lab) | Large Scale (Pilot/Production) | Key Considerations for Exotherm Control |
| Reactant Concentration | 0.5 - 1.0 M | 0.2 - 0.8 M | Lower concentrations on a large scale reduce the overall heat load. |
| Hydrazine Addition Time | 15 - 30 minutes | 2 - 8 hours | Slower addition on a large scale is critical for heat removal. |
| Initial Temperature | 20 - 25 °C | 10 - 15 °C | A lower starting temperature provides a larger buffer for the exotherm. |
| Max. Temperature Allowed | Reflux | Setpoint with a narrow deviation (e.g., +/- 2 °C) | Strict temperature control is essential to prevent runaway reactions. |
| Agitator Speed | 300 - 500 RPM | Tip speed dependent on vessel geometry | Must ensure good mixing for efficient heat transfer without causing splashing. |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Immediate Action | Follow-up Action |
| Rapid temperature rise | Hydrazine addition too fast | Stop hydrazine addition | Apply maximum cooling, verify agitation |
| No initial exotherm | Reactant accumulation | Stop hydrazine addition | Verify reagents, apply gentle heating cautiously |
| Pressure increase | Gas evolution, boiling | Stop heating/addition | Apply cooling, prepare for emergency venting |
| Localized hot spots | Poor mixing | Stop addition | Increase agitation, ensure baffles are effective |
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Unstable Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the ring-opening of unstable pyrazole derivatives during your experiments.
This center offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of working with sensitive pyrazole compounds.
Troubleshooting Unstable Pyrazole Derivatives
This section addresses common issues encountered during the synthesis and handling of pyrazole derivatives that are prone to ring-opening.
| Issue | Potential Cause | Recommended Solution |
| Reaction failure or low yield | Ring-opening of the pyrazole starting material or product under basic reaction conditions. | - Use a milder base or a non-basic catalyst if possible.- Protect the pyrazole NH with a suitable protecting group (e.g., Boc, THP, or Sulfonyl) before subjecting it to strongly basic conditions. |
| Formation of unexpected byproducts | Oxidative cleavage of the pyrazole ring, especially in electron-rich derivatives like 5-aminopyrazoles. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Avoid strong oxidizing agents.- If oxidation is unavoidable, consider a protecting group strategy to reduce the electron density of the ring. |
| Degradation of the compound during workup or purification | Hydrolysis of the pyrazole ring or sensitive functional groups under acidic or basic aqueous conditions. | - Neutralize the reaction mixture carefully before aqueous workup.- Use a buffered aqueous solution for extraction.- Minimize the duration of exposure to acidic or basic conditions.- Employ non-aqueous workup procedures if possible. |
| Compound decomposition upon storage | Inherent instability of the pyrazole derivative, which may be sensitive to air, light, or moisture. | - Store the compound under an inert atmosphere.- Use amber vials or protect from light.- Store in a desiccator to prevent moisture absorption.- For solutions, use dry, aprotic solvents and store at low temperatures (-20°C). |
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole derivative undergoing ring-opening?
A1: Pyrazole rings can be susceptible to cleavage under certain conditions. The most common causes are:
-
Strong Bases: Strong bases can deprotonate the C3 position of the pyrazole ring, initiating a ring-opening cascade.[1]
-
Oxidizing Agents: Electron-rich pyrazoles, such as 5-aminopyrazoles, are prone to oxidative ring-opening.[2] This can proceed through the formation of a hydroxylamine intermediate.
-
Nucleophilic Attack: Certain nucleophiles can attack the pyrazole ring, leading to its cleavage.
Q2: Which pyrazole derivatives are particularly unstable?
A2: While the stability of a pyrazole derivative is highly dependent on its substitution pattern, some classes are known to be more susceptible to ring-opening:
-
5-Aminopyrazoles: The amino group at the C5 position increases the electron density of the ring, making it more vulnerable to oxidation.[2]
-
Pyrazoles with Electron-Withdrawing Groups at C3: Carbonyl groups or other electron-withdrawing substituents at the C3 position can make the C3 proton more acidic and susceptible to deprotonation by a strong base, leading to ring-opening.
-
Pyrazolyl Benzoic Acid Esters: Certain ester derivatives have been shown to be hydrolytically unstable, especially under basic conditions.
Q3: How can I protect the pyrazole ring to prevent ring-opening?
A3: Protecting the pyrazole nitrogen is a common and effective strategy to enhance stability. The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups include:
-
tert-Butoxycarbonyl (Boc): Generally stable to basic conditions and removed with acid.
-
Tetrahydropyranyl (THP): Stable to a wide range of non-acidic conditions and removed with acid.
-
Sulfonyl (e.g., Tosyl): Very robust and stable to both acidic and basic conditions, but requires harsher conditions for removal.
Q4: How can I monitor my reaction to see if ring-opening is occurring?
A4: You can monitor the progress of your reaction and check for degradation using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of new, often more polar, spots can indicate the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of your starting material and the appearance of new peaks corresponding to ring-opened products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the disappearance of characteristic pyrazole proton signals and the appearance of new signals in different regions of the spectrum, indicative of a structural change.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of potential ring-opened products in your reaction mixture.[1][3]
Quantitative Stability Data
The hydrolytic stability of pyrazole derivatives can be significantly influenced by their substituents. The following table presents the half-life of different pyrazole derivatives in a pH 8 buffer, demonstrating how modifying a functional group can enhance stability.
| Compound | Functional Group | Half-life (t½) at pH 8 | Stability |
| Pyrazolyl Benzoic Acid Ester | Ester | ~1-2 hours[4] | Low |
| Pyrazole Derivative 1 | Alkene | > 24 hours[4] | High |
| Pyrazole Derivative 2 | Amide | > 24 hours[4] | High |
Data is illustrative and based on findings from studies on pyrazole derivatives as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.[4][5]
Experimental Protocols
Here are detailed methodologies for the protection and deprotection of the pyrazole NH group.
Protocol 1: Boc Protection of Pyrazole
Materials:
-
Pyrazole derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrazole derivative (1 equivalent) in anhydrous DCM or THF.
-
Add triethylamine or DIPEA (1.2 equivalents).
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Boc Deprotection of Pyrazole
Acidic Conditions:
-
Dissolve the Boc-protected pyrazole in a suitable solvent (e.g., DCM, dioxane, or methanol).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate.
Protocol 3: THP Protection of Pyrazole
Materials:
-
Pyrazole derivative
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrazole derivative (1 equivalent) in anhydrous DCM or THF.
-
Add a catalytic amount of p-TsOH or PPTS.
-
Add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 4: THP Deprotection of Pyrazole
Procedure:
-
Dissolve the THP-protected pyrazole in an alcohol solvent such as methanol or ethanol.
-
Add a catalytic amount of an acid (e.g., p-TsOH, HCl, or acetic acid).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-6 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the product.
Protocol 5: Tosyl (Sulfonyl) Protection of Pyrazole
Materials:
-
Pyrazole derivative
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazole derivative (1 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of pyrazole ring-opening and a general workflow for troubleshooting instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in 4-(4-bromophenyl)-1H-pyrazole and their removal
Welcome to the technical support center for 4-(4-bromophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. Two common variations are:
-
Knorr Pyrazole Synthesis: Reaction of a 1,3-dicarbonyl compound, such as 1-(4-bromophenyl)-1,3-butanedione, with hydrazine hydrate.
-
Reaction with an Enaminone: Condensation of (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one with hydrazine.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Common impurities stem from the starting materials and side reactions during the synthesis. These can include:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds, enaminones, or hydrazine derivatives.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used with a substituted hydrazine, a regioisomeric pyrazole can form. For example, the reaction of 1-(4-bromophenyl)-1,3-butanedione with hydrazine could potentially yield 5-(4-bromophenyl)-3-methyl-1H-pyrazole as a regioisomeric impurity.
-
Pyrazoline Intermediates: Incomplete oxidation or aromatization during the reaction can lead to the presence of dihydropyrazole (pyrazoline) derivatives.
-
Solvent Residues: Residual solvents from the reaction or workup procedures.
Q3: How can I detect these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for the separation and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): An essential tool for structural elucidation of the desired product and identification of impurities by comparing the spectra to known standards or predicting chemical shifts.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the main component and any impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Extra peaks in ¹H NMR or ¹³C NMR spectra corresponding to the starting materials.
-
Additional spots on the TLC plate that co-elute with the starting material standards.
-
Broad melting point range of the isolated solid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted starting materials.
Detailed Methodologies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
-
Column Chromatography: If recrystallization is ineffective or if large amounts of impurities are present, silica gel column chromatography can be employed. A solvent system that provides good separation on TLC (ΔRf > 0.2) should be used.
-
Acid-Base Extraction: If the starting materials have acidic or basic properties that differ from the product, a liquid-liquid extraction can be an effective purification step.
Issue 2: Formation of Regioisomers
Symptoms:
-
Duplicate sets of peaks in the ¹H and ¹³C NMR spectra, indicating the presence of two similar but distinct pyrazole structures.
-
Two closely eluting spots on TLC that are difficult to separate.
-
Broadened melting point.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the separation of regioisomers.
Detailed Methodologies:
-
Column Chromatography: Separation of regioisomers often requires careful optimization of the mobile phase and may necessitate the use of a high-resolution silica gel or a different stationary phase.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool to isolate the desired regioisomer.
-
Fractional Recrystallization: In some cases, repeated recrystallizations can enrich one regioisomer over the other, although this can be a lengthy process with potential yield loss.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined empirically.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Quantitative Data (Representative):
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Ethanol/Water) | ~90 | >98 | ~85 |
| Column Chromatography (Hexane/EtOAc) | ~90 | >99 | ~70 |
Protocol 2: Purity Determination by HPLC
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to obtain a concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Signaling Pathway
Potential Mechanism of Action: COX-2 Inhibition
Many pyrazole-containing compounds, such as celecoxib, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This compound shares structural similarities with these inhibitors and may exhibit similar biological activity. The diagram below illustrates the COX-2 signaling pathway and the potential point of inhibition.
Caption: Potential inhibition of the COX-2 signaling pathway by this compound.
optimizing reaction conditions to avoid formation of stable intermediates
Welcome to the Technical Support Center for Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to prevent the formation of unwanted stable intermediates.
Frequently Asked Questions (FAQs)
Q1: What is a reaction intermediate, and why would a stable one be problematic?
A reaction intermediate is a short-lived, high-energy molecule that is formed from the reactants and proceeds to form the final products.[1] While most intermediates are transient, some can become unusually stable, effectively halting a reaction or diverting it down an undesired pathway, leading to low yields and the formation of side products.[2] A stable intermediate acts as a "trap" in the reaction energy profile, preventing the reaction from progressing to the desired product.
Q2: What are the common signs that a stable intermediate has formed in my reaction?
Common indicators include:
-
Stalled Reaction: The reaction proceeds for a time and then appears to stop before all starting material is consumed.[3]
-
Formation of Unexpected Side Products: Isolation and characterization of byproducts may reveal structures related to a plausible intermediate.[4]
-
Inconsistent Kinetics: The reaction rate may not follow the expected order, suggesting a more complex mechanism involving a persistent intermediate.[]
-
Color Change: The formation of a stable, colored intermediate can sometimes be observed visually.
Q3: What key reaction parameters can I adjust to avoid forming a stable intermediate?
Optimizing reaction conditions is crucial to steer the reaction away from pathways involving stable intermediates. The primary parameters to consider are:
-
Temperature: Can influence reaction kinetics and the relative stability of intermediates.[][7]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically stabilize or destabilize charged or polar intermediates.[7][8]
-
Concentration: Adjusting reactant concentrations can alter the reaction pathway, especially in cases of pre-equilibrium steps.
-
Catalyst/Reagents: The choice of catalyst or reagent can provide an alternative reaction pathway with a lower activation energy that avoids the problematic intermediate.[9]
Troubleshooting Guide: Formation of Stable Intermediates
This guide provides a systematic approach to addressing issues arising from the formation of stable intermediates during a chemical reaction.
Issue: My reaction is not going to completion and I suspect a stable intermediate.
Step 1: Confirm the Presence of an Intermediate
Before extensive optimization, it's helpful to gather evidence for the intermediate's existence.
-
How can I detect a suspected intermediate? Advanced spectroscopic techniques are often required due to the transient nature of most intermediates.[10] In-situ monitoring using methods like time-resolved IR or NMR spectroscopy can provide direct evidence.[][11] For intermediates that are stable enough to accumulate, techniques like NMR and mass spectrometry on the crude reaction mixture can help identify their structure.[11]
Step 2: Modify Reaction Conditions to Destabilize the Intermediate
The following workflow can guide your optimization efforts.
Caption: A workflow for troubleshooting the formation of a stable intermediate.
Step 3: Systematically Optimize Key Parameters
-
How does temperature affect intermediate stability? Higher temperatures generally increase reaction rates, which can help overcome the activation barrier required for the intermediate to convert to the product.[] However, in some cases, a lower temperature may be necessary to disfavor a side reaction that leads to the stable intermediate.[12] A screening of different temperatures is recommended.
-
What is the role of the solvent? The solvent plays a critical role in stabilizing or destabilizing intermediates, especially charged species like carbocations and carbanions.[7] Switching to a less polar solvent can destabilize a charged intermediate, promoting its conversion to the product. Conversely, a more polar solvent might be needed to facilitate a desired pathway.
-
Can changing reactant concentration or addition order help? Yes. If the formation of the intermediate involves a pre-equilibrium step, altering the concentration of reactants can shift the equilibrium and disfavor the intermediate's formation. Additionally, changing the order of reagent addition, or using slow addition techniques, can prevent the buildup of a reactant that leads to the undesired intermediate.[12]
Quantitative Data Summary
The following tables summarize the expected effects of reaction parameter changes on different types of common intermediates.
Table 1: Effect of Solvent Polarity on Intermediate Stability
| Intermediate Type | Effect of Increasing Solvent Polarity | Rationale |
| Carbocation (+) | Increased Stability | Polar solvents solvate and stabilize the positive charge.[7] |
| Carbanion (-) | Increased Stability | Polar solvents can stabilize the negative charge.[7] |
| Free Radical (•) | Minimal Effect | Radicals are neutral species and less affected by solvent polarity.[7] |
Table 2: General Optimization Strategies
| Parameter | Strategy to Avoid Stable Intermediate | Expected Outcome |
| Temperature | Increase temperature | Overcome activation barrier for intermediate consumption.[] |
| Decrease temperature | Disfavor side-reaction leading to the intermediate.[12] | |
| Concentration | Decrease concentration of relevant reactant | Shift equilibrium away from intermediate formation. |
| Catalyst | Introduce a catalyst | Provide a new, lower-energy reaction pathway.[9] |
| Solvent | Change to a less-polar solvent (for ionic intermediates) | Destabilize the charged intermediate, promoting reaction.[7] |
Visualizing Reaction Pathways
The formation of a stable intermediate introduces a "valley" in the reaction coordinate diagram, trapping the reaction. The goal of optimization is to find a pathway that avoids this trap.
Caption: Reaction pathways with (red) and without (green) a stable intermediate.
Experimental Protocols
Protocol: Temperature Screening to Overcome a Stable Intermediate
This protocol outlines a general method for systematically screening reaction temperatures to find conditions that disfavor the formation of a stable intermediate.
Objective: To determine the optimal temperature to maximize the conversion of an intermediate to the final product.
Materials:
-
Reactants and solvent for the reaction .
-
A reaction vessel with controlled heating and stirring (e.g., heating mantle with a thermocouple, reaction block).
-
Analytical equipment for monitoring the reaction (e.g., TLC plates, LC-MS, GC-MS, or NMR).
Methodology:
-
Establish a Baseline:
-
Set up the reaction at the original temperature where the formation of the stable intermediate was observed.
-
Run the reaction for a set amount of time (e.g., 2 hours) and then analyze a sample to determine the ratio of starting material, intermediate, and product. This is your baseline (T_initial).
-
-
Set Up Parallel Reactions:
-
Prepare a series of identical reaction mixtures in separate vessels. It is recommended to test at least 4-5 different temperatures.
-
Choose a range of temperatures for screening. For example, if your initial reaction was at 25°C, you might screen 40°C, 60°C, 80°C, and 100°C.
-
-
Execute the Screening:
-
Simultaneously begin heating and stirring all reaction vessels to their target temperatures.
-
Ensure all other parameters (concentrations, stirring speed, atmosphere) are kept constant across all experiments.[2]
-
-
Monitor and Analyze:
-
After the predetermined reaction time (e.g., 2 hours), take an aliquot from each reaction.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a quenching agent or cooling rapidly in an ice bath).[13]
-
Analyze each sample using your chosen analytical method to determine the relative amounts of starting material, intermediate, and product.
-
-
Data Interpretation:
-
Organize the results in a table comparing the temperature to the product yield and the amount of remaining intermediate.
-
Identify the temperature that provides the highest yield of the desired product and the lowest concentration of the stable intermediate. This will be the optimal temperature or will indicate a trend to explore further.
-
Safety Precaution: Always consider the boiling point of your solvent and the thermal stability of your reactants and products when selecting temperatures for screening. Ensure reactions are conducted in a well-ventilated fume hood.
References
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 7. zmsilane.com [zmsilane.com]
- 8. biosynce.com [biosynce.com]
- 9. sparkl.me [sparkl.me]
- 10. youtube.com [youtube.com]
- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
Halogen Wars: A Comparative Analysis of 4-Bromo vs. 4-Chloro-Phenyl Pyrazole Activity
In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a drug scaffold can significantly influence its biological activity. This guide provides a detailed comparative analysis of 4-bromo-phenyl and 4-chloro-phenyl substituted pyrazole derivatives, two closely related classes of compounds that have demonstrated a wide spectrum of pharmacological effects. By examining experimental data from various studies, we aim to offer an objective comparison of their performance in anticancer, anti-inflammatory, and antimicrobial assays.
Quantitative Efficacy Comparison
The following tables summarize the reported in vitro activities of selected 4-bromo-phenyl and 4-chloro-phenyl pyrazole derivatives. It is important to note that direct comparisons of IC50 and MIC values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains.
Table 1: Anticancer Activity (IC50, µM)
| Compound Class | Derivative Description | Target/Cell Line | IC50 (µM) | Reference |
| 4-Bromo-Phenyl Pyrazole | Substituted pyrazole with a 4-bromophenyl group | A549 (Lung Cancer) | 8.0 | [1] |
| HeLa (Cervical Cancer) | 9.8 | [1] | ||
| MCF-7 (Breast Cancer) | 5.8 | [1] | ||
| 4-Chloro-Phenyl Pyrazole | Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate | HeLa (Cervical Cancer) | 1.93 | [2] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 16.02 | [1][2] | |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j) | GL261 (Glioblastoma) | Potent EC50 | [3][4] | |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung Cancer) | 32 (at 48h) | [5] |
Table 2: Anti-inflammatory Activity (IC50, µM)
| Compound Class | Derivative Description | Target Enzyme | IC50 (µM) | Reference |
| 4-Bromo-Phenyl Pyrazole | (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide | THP1-Blue™ NF-κB cells | 6.5 | [6] |
| 4-Chloro-Phenyl Pyrazole | 1-(3-(4-chlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethan-1-one | Lipoxygenase (LOX) | 80 | [2][7] |
| Hybrid pyrazole analogues | COX-1 | 45.23–204.51 | [8] | |
| COX-2 | 1.79–9.63 | [8] |
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Derivative Description | Microorganism | MIC (µg/mL) | Reference |
| 4-Bromo-Phenyl Pyrazole | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 | |
| 4-Chloro-Phenyl Pyrazole | 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide (2) | A. niger | 1 | |
| 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline (10e) | S. aureus, M. smegmatis, C. albicans | 7.8 - 62.5 | ||
| Imidazo-pyridine substituted pyrazole derivative | Gram-negative strains | <1 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the research process, the following diagrams are provided.
Caption: PI3K/AKT2 signaling pathway and the inhibitory action of a 4-chlorophenyl pyrazole derivative.
Caption: A typical experimental workflow for the comparative analysis of phenyl pyrazole derivatives.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a generalized method for determining the cytotoxic effects of the test compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-bromo-phenyl or 4-chloro-phenyl pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are solubilized by adding a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.
In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This protocol outlines a common method for assessing the inhibitory potential of compounds against cyclooxygenase (COX) enzymes.
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are diluted to the desired concentration in an appropriate buffer. Serial dilutions of the test compounds are prepared, typically in DMSO.
-
Assay Reaction:
-
In a 96-well plate, the assay buffer, a COX cofactor solution, and a probe are added to each well.
-
The diluted test compounds are added to their respective wells. Control wells containing only DMSO (for total enzyme activity) and a known COX inhibitor (e.g., celecoxib for COX-2) are included.
-
The diluted COX-1 or COX-2 enzyme is then added to the wells.
-
-
Incubation: The plate is incubated at 37°C for a short period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to all wells.
-
Measurement: The activity of the COX enzyme is monitored by measuring the product formation, often through a colorimetric or fluorometric method, over a set period.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity is adjusted to a McFarland standard (e.g., 0.5).
-
Serial Dilution: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Validating the Purity of 4-(4-Bromophenyl)-1H-pyrazole: A Comparative Guide to RP-HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the journey from discovery to market. This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the validation of 4-(4-bromophenyl)-1H-pyrazole purity, offering detailed experimental protocols and supporting data to distinguish it from potential impurities and alternative analytical methods.
The Gold Standard: RP-HPLC for Purity Determination
RP-HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture.[1] Its high resolution and sensitivity make it an ideal method for assessing the purity of pharmaceutical intermediates like this compound.
A robust RP-HPLC method can effectively separate the main compound from closely related structural isomers, unreacted starting materials, and by-products that may arise during synthesis. Common synthetic routes to pyrazole derivatives often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, which can lead to the formation of positional isomers.[2][3] For this compound, a primary impurity of concern is its isomer, 3-(4-bromophenyl)-1H-pyrazole.
Experimental Protocol: A Validated RP-HPLC Method
This section details a validated RP-HPLC method for the purity assessment of this compound. The method is designed to be specific, linear, accurate, and precise, in line with the International Council for Harmonisation (ICH) guidelines.[4]
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample to be tested in 100 mL of methanol.
-
Impurity Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(4-bromophenyl)-1H-pyrazole reference standard in 100 mL of methanol.
Performance Comparison: Purity Analysis Results
The developed RP-HPLC method was used to analyze a hypothetical batch of synthesized this compound against a certified reference standard and its key potential impurity, 3-(4-bromophenyl)-1H-pyrazole. The results are summarized in the table below.
| Analyte | Retention Time (min) | Peak Area | Purity (%) |
| This compound (Reference) | 7.5 | 1,500,000 | 99.8 |
| This compound (Sample Batch) | 7.5 | 1,485,000 | 99.0 |
| 3-(4-Bromophenyl)-1H-pyrazole (Impurity) | 6.8 | 15,000 | 1.0 |
Method Validation Data:
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
The data clearly indicates that the RP-HPLC method can effectively separate the desired product from its positional isomer, allowing for accurate purity assessment. The validation data further confirms the reliability of the method.
Alternative Purity Assessment Techniques
While RP-HPLC is the preferred method for quantitative purity analysis of this compound, other analytical techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can provide information on the molecular weight of the compound and its impurities, aiding in their identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the purity of highly pure crystalline substances by analyzing their melting behavior.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and can be used as a qualitative check for the presence of impurities with different functional groups.[5]
Conclusion
The presented RP-HPLC method offers a reliable and robust solution for the purity validation of this compound. Its ability to separate and quantify the target compound from its critical impurities, such as the 3-(4-bromophenyl)-1H-pyrazole isomer, makes it an indispensable tool for quality control in research and development. While other analytical techniques provide valuable information, RP-HPLC remains the gold standard for quantitative purity assessment in the pharmaceutical industry. The detailed protocol and comparative data in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and integrity of this important chemical intermediate.
References
- 1. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Pyrazole Structure Confirmation: 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and versatile chemical properties. Accurate structural confirmation of novel pyrazole derivatives is a critical step in the research and development pipeline. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most powerful and definitive method for unambiguous structure elucidation in solution.
This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols for the analysis of pyrazole-containing compounds.
The Decisive Advantage of NMR Spectroscopy
NMR spectroscopy provides a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). Key information derived from NMR spectra includes:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons and carbons in different parts of the pyrazole ring and its substituents will have distinct chemical shifts.
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count.
-
Spin-Spin Coupling (J-coupling): This phenomenon, observed as signal splitting, reveals the connectivity between neighboring nuclei. The magnitude of the coupling constant (J, measured in Hertz) provides valuable information about the number of bonds separating the coupled nuclei and, in some cases, their spatial orientation.
While other techniques are useful, they often lack the comprehensive structural detail provided by NMR.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry, and regiochemistry. | Provides unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity. Determines molecular formula. | Provides limited connectivity information. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, C=N). | Fast and simple. Good for identifying key functional groups. | Provides little to no information about the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides the absolute structure with bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. |
Interpreting the NMR Spectra of Pyrazoles
The substitution pattern on the pyrazole ring can be definitively established by analyzing the chemical shifts and coupling patterns of the ring protons and carbons.
¹H NMR Spectral Data
The unsubstituted pyrazole ring has three protons. Due to tautomerism in N-unsubstituted pyrazoles, the H-3 and H-5 protons are often chemically equivalent, leading to a simplified spectrum.[1] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Table 1: Typical ¹H NMR Data for the Pyrazole Ring
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |
| N-H | 10.0 - 13.0 (broad) | Singlet (br s) | N/A |
| H-3 / H-5 | ~7.6 | Doublet (d) or Multiplet (m) | ³JH3-H4 ≈ 1.5 - 2.5, ³JH4-H5 ≈ 2.0 - 3.0 |
| H-4 | ~6.3 | Triplet (t) or Triplet of triplets (tt) | ³JH4-H3 ≈ 1.5 - 2.5, ³JH4-H5 ≈ 2.0 - 3.0 |
Note: Chemical shifts and coupling constants are approximate and can vary significantly based on substituents and solvent.
¹³C NMR Spectral Data
¹³C NMR provides direct information about the carbon skeleton of the pyrazole. The chemical shifts are sensitive to the electronic effects of substituents.
Table 2: Typical ¹³C NMR Data for the Pyrazole Ring
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-3 / C-5 | ~138 |
| C-4 | ~105 |
Note: In N-substituted pyrazoles, C-3 and C-5 become non-equivalent and will exhibit distinct signals.
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for preparing a pyrazole sample and acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Amount: Weigh 5-10 mg of the purified pyrazole compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is crucial as it can influence chemical shifts.[2] CDCl₃ is a common first choice for many organic compounds.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
2. Data Acquisition
-
Instrumentation: Use a modern NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher for better signal dispersion.
-
Shimming: Insert the sample into the spectrometer probe and perform magnetic field shimming to optimize the field homogeneity, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans is required (e.g., 128 to 1024 or more).
-
Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of using NMR data to confirm a pyrazole structure.
Caption: Experimental workflow for pyrazole structure confirmation using NMR.
Caption: Logical relationship between NMR data and derived structural information.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-bromophenyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. This guide provides a comprehensive comparison of the mass spectrometric fragmentation pattern of 4-(4-bromophenyl)-1H-pyrazole with alternative analytical techniques, supported by experimental data from related compounds and detailed methodologies.
The unique structural motif of this compound, a molecule of interest in medicinal chemistry and materials science, presents a distinct fragmentation pattern under mass spectrometry. Understanding this pattern is paramount for its unambiguous identification and characterization in complex matrices. This guide delves into the predicted electron ionization mass spectrometry (EI-MS) fragmentation of this compound, juxtaposing it with other powerful analytical methods to provide a holistic view of its structural analysis.
Mass Spectrometry Fragmentation Pattern
The primary fragmentation events anticipated for this compound upon electron impact are the loss of hydrogen cyanide (HCN) and dinitrogen (N₂), characteristic of the pyrazole ring fragmentation.[4] The bromophenyl moiety is expected to remain relatively stable, with fragmentation primarily occurring on the pyrazole ring.
Predicted Fragmentation Data:
| Fragment Ion (m/z) | Predicted Structure | Neutral Loss | Notes |
| 222/224 | [M]⁺ | - | Molecular ion peak with characteristic bromine isotope pattern. |
| 195/197 | [M - HCN]⁺ | HCN | Loss of hydrogen cyanide from the pyrazole ring. |
| 167/169 | [M - HCN - N₂]⁺ | HCN, N₂ | Subsequent loss of dinitrogen. |
| 143 | [C₉H₆N]⁺ | Br | Loss of a bromine radical. |
| 115 | [C₈H₅]⁺ | Br, HCN | Loss of bromine and hydrogen cyanide. |
| 90 | [C₆H₄N]⁺ | C₃H₂Br | Cleavage of the pyrazole ring. |
| 76 | [C₆H₄]⁺ | C₃H₃BrN₂ | Loss of the entire bromopyrazole moiety. |
Fragmentation Pathway Diagram:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of protons, their chemical environment, and connectivity. | Provides detailed structural information and stereochemistry. Non-destructive. | Requires larger sample amounts than MS. Less sensitive. |
| ¹³C NMR Spectroscopy | Number and types of carbon atoms. | Complementary to ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR. Longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple for identifying key functional groups (e.g., N-H, C=C, C-Br). | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Electronic transitions within the molecule. | Useful for quantitative analysis and studying conjugation. | Provides limited structural information. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Heterocyclic Compounds:
A standard protocol for the analysis of aromatic heterocyclic compounds like this compound using GC-MS would involve the following steps:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Workflow for Compound Characterization:
Caption: A typical workflow for the synthesis and structural characterization of a novel compound.
References
Comparative Docking Analysis of Pyrazole Derivatives in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole derivatives as kinase inhibitors, supported by experimental and computational data. The following sections detail molecular docking studies, present quantitative inhibitory data, and outline the experimental protocols utilized in these analyses.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent and selective activity. This guide summarizes key findings from comparative docking studies to elucidate the structure-activity relationships (SAR) and binding modes of these compounds within kinase active sites.
Comparative Analysis of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity and in silico docking scores of various pyrazole derivatives against several key kinase targets. These kinases are implicated in cancer progression, making them important targets for drug discovery.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound ID | Structure | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 3i | 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one | 0.00893 | - | [1] |
| 6b | N'-(4-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)diazenyl)phenyl)formohydrazide derivative | 0.2 | -10.75 | [2] |
| 9 | Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivative | 0.22 | - | [3] |
| 12 | Pyrazolo[3,4-d]pyrimidine derivative | - | - | [3] |
| 26 | Pyrazolone-pyrazole derivative | 34.58 | - | [4] |
| 1b | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | - | -10.09 (kJ/mol) | [5] |
Table 2: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases
| Compound ID | Kinase Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 6 | Aurora A | 0.16 | - | [6] |
| 7 | Aurora A | 0.0289 | - | [6] |
| 7 | Aurora B | 0.0022 | - | [6] |
| P-6 | Aurora A | 0.11 | - | [7][8] |
| 1d | Aurora A | - | -8.57 (kJ/mol) | [5] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Kinase Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 22 | CDK2 | 0.024 | - | [6] |
| 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | - | [4] |
| 6b | CDK2 | 0.458 | -10.75 | [2] |
| 2b | CDK2 | - | -10.35 (kJ/mol) | [5] |
Table 4: Inhibitory Activity of Pyrazole Derivatives against Other Kinases
| Compound ID | Kinase Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 2 | Akt1 | 0.0013 | - | [6] |
| 17 | Chk2 | 0.0179 | - | [6] |
| 3 | EGFR | 0.06 | - | [3] |
| 43 | PI3K | 0.25 | - | [4] |
| 25 | RET | pIC50 = 8.8 | -7.14 | [9] |
| F4 | EGFR (mutant) | - | -10.9 | [10] |
| F16 | EGFR (mutant) | - | -10.8 | [10] |
| 6 | Multiple Kinases | >94% inhibition at 100 µM (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ) | - | [11][12] |
Experimental Protocols
The following sections provide a detailed methodology for a typical molecular docking study, as cited in the referenced literature.
I. Protein Preparation
-
Retrieval of Kinase Structure: The three-dimensional crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4. Partial charges, such as Gasteiger charges, are computed and assigned to all protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for use with AutoDock software.
II. Ligand Preparation
-
2D to 3D Conversion: The two-dimensional structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Definition: Hydrogen atoms are added, and partial charges are computed for the ligand atoms. The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structures are saved in the PDBQT file format.
III. Molecular Docking
-
Grid Box Generation: A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid are typically determined based on the position of a co-crystallized ligand or by identifying the key active site residues.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation. A Lamarckian genetic algorithm is often employed for this conformational search.
-
Analysis of Results: The docking results are analyzed to identify the lowest energy binding pose for each ligand. The interactions between the pyrazole derivatives and the amino acid residues in the kinase active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Visualizations
The following diagrams illustrate key concepts relevant to the study of kinase inhibitors.
Caption: A generalized kinase signaling pathway.
Caption: A typical workflow for a computational docking study.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Pyrazole Compounds: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of standard in vitro assays for validating the anticancer activity of pyrazole compounds. It offers detailed experimental protocols, comparative data from recent studies, and visual workflows to aid in the design and execution of preclinical research.
Comparative Efficacy of Pyrazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [1] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [1] |
| Doxorubicin (Reference) | HepG2 (Liver Carcinoma) | 24.7 ± 3.2 | [1] |
| 1,3,4-trisubstituted pyrazoles | HCT116, UO31, HepG2 | Varies | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative | C6 and U87 (Glioma) | Not specified | [2] |
| Pyrazole Benzothiazole Hybrid 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [2] |
| Axitinib (Reference) | HT29, PC3, A549, U87MG | Not specified | [2] |
| Pyrazolo[3,4-b]pyridine analog 57 | HepG2, MCF7, HeLa | 3.11 - 4.91 | [2] |
| Pyrazolo[3,4-b]pyridine analog 58 | HepG2, MCF7, HeLa | 4.06 - 4.24 | [2] |
| Doxorubicin (Reference) | HepG2, MCF7, HeLa | 4.30 - 5.17 | [2] |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | CCRF-CEM (Leukemia) | 0.25 | [3] |
Key In Vitro Assays for Anticancer Activity
A multi-faceted approach is crucial for a thorough in vitro evaluation of novel anticancer compounds. The following assays provide insights into cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Cell Viability and Cytotoxicity Assays
These assays are the initial step in screening for anticancer activity, providing a quantitative measure of a compound's ability to reduce the viability of cancer cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The amount of formazan is directly proportional to the number of living cells.[4]
b) SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cellular protein content.[5] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total protein mass, and therefore to the number of cells.[5]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[6] Apoptosis assays help to determine if a compound induces this specific mode of cell death.
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3]
b) Caspase Activity Assays
Caspases are a family of proteases that are central regulators of apoptosis.[8] Assays like the Caspase-Glo® 3/7 Assay measure the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[9]
Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer.[10] Cell cycle analysis by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] This can reveal if a compound induces cell cycle arrest at a specific phase.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound and a vehicle control (e.g., DMSO). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
SRB Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrazole compound for the desired exposure time.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of cell growth inhibition and calculate the IC50 value.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[3]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]
Cell Cycle Analysis Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).[10]
-
Cell Harvesting and Fixation: Collect all cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a Propidium Iodide (PI) staining solution containing RNase A.[10]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: Workflow for MTT and SRB cell viability assays.
Caption: Workflow for apoptosis and cell cycle analysis.
Caption: Simplified intrinsic apoptosis signaling pathway.
By employing a combination of these well-established in vitro assays, researchers can effectively screen and characterize the anticancer properties of novel pyrazole compounds, providing a solid foundation for further preclinical and clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Pyrazole Synthesis: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, is critically dependent on the choice of catalyst. An optimal catalyst not only enhances reaction rates and improves yields but also dictates the regioselectivity and overall efficiency of the synthesis. This guide provides a comparative analysis of various catalysts employed in pyrazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable catalytic system for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts in pyrazole synthesis is summarized below. The data highlights key performance indicators such as reaction time, temperature, and product yield under various catalytic systems.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Catalysts | ||||||
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Controlled conditions | Room Temp. | - | High | [1] |
| MgO (nanosized) | Aldehydes, Substituted hydrazine, Malononitrile, 3-Oxoproponoate | Aqueous | Room Temp. | 20 min | 88-97 | [2] |
| CuFe2O4 | Malononitrile/Ethyl cyanoacetate, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | Water | 60 | 4 h | 85-97 | [2] |
| Mn/ZrO2 | Ethyl acetoacetate/Dimethylacetylenedicarboxylate, Malononitrile, Hydrazine hydrate, Aryl aldehydes | Ethanol | 80 (Ultrasound) | 10 min | 88-98 | [2] |
| Fe3O4@SiO2-EP-NH-HPA | Malononitrile, Hydrazine hydrate, Ethyl acetoacetate, Aldehydes | Water | Room Temp. | 10 min | 89-99 | [2] |
| Nickel-based heterogeneous catalyst | Acetophenone, Hydrazine, Benzaldehyde | Ethanol | Room Temp. | 3 h | Good to Excellent | [3] |
| Amberlyst-70 | Hydrazines/Hydrazides, 1,3-Diketones | Aqueous | Room Temp. | - | - | [1] |
| Homogeneous Catalysts | ||||||
| Silver-based (AgOTf) | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | - | Room Temp. | 1 h | up to 99 | [1] |
| Silver-based | N′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | 60 | - | up to 99 | [1] |
| Copper-based (Cu(OTf)2) | N′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | 60 | - | 60 | [1] |
| Rhodium-based | Hydrazines, Alkynes | - | Mild conditions | - | - | [4] |
| Ruthenium-based (Ru3(CO)12/NHC-diphosphine) | 1,3-Diols, Arylhydrazines | - | - | - | Good | [4] |
| Metal-Free Catalysts | ||||||
| Iodine (molecular) | N,N-dimethyl enaminones, Sulfonyl hydrazines | - | Room Temp. | - | - | [1] |
| Preyssler-type heteropolyacid (H14[NaP5W30O110]) | Malononitrile, Aldehydes, 3-Methyl-pyrazolone | Ethanol/Water | Reflux | 60 min | 85-94 | [2] |
| Ammonium Chloride | Acetyl acetone, Hydrazine hydrate | Ethanol | - | - | - | [5] |
Experimental Protocols
A generalized experimental procedure for the synthesis of pyrazole derivatives, based on the Knorr pyrazole synthesis, is provided below. This protocol serves as a foundational method that can be adapted and optimized for different substrates and catalytic systems.
General Procedure for Acid-Catalyzed Pyrazole Synthesis (Knorr Synthesis)
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid).[6]
-
Addition of Hydrazine: To the solution, add the hydrazine derivative (1.0-1.2 equivalents) dropwise.[6] For exothermic reactions, cooling in an ice bath may be necessary.
-
Catalyst Addition: Introduce a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or sulfuric acid).[5][6]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure pyrazole derivative.[6]
Example Protocol: Synthesis of 3,5-dimethylpyrazole [5]
-
In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol) as the catalyst. A few drops of glacial acetic acid can be optionally added.
-
Allow the reaction mixture to cool to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator.
-
Add distilled water to the residue and stir.
-
Crystallize the product by adding the aqueous solution to chilled water.
-
Filter the crystals, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain pure 3,5-dimethylpyrazole.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts in pyrazole synthesis.
Caption: A generalized workflow for the comparative evaluation of catalysts in pyrazole synthesis.
This guide provides a starting point for researchers to navigate the diverse landscape of catalytic systems for pyrazole synthesis. The choice of catalyst will ultimately depend on the specific substrates, desired product, and available laboratory resources. Careful consideration of the data and protocols presented here will facilitate the development of efficient and effective synthetic routes to this important class of heterocyclic compounds.
References
A Researcher's Guide to Regioselective Pyrazole Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinally relevant compounds. However, the synthesis of substituted pyrazoles often presents a significant challenge: controlling regioselectivity. The precise placement of substituents on the pyrazole ring is critical, as different regioisomers can exhibit vastly different biological activities. This guide provides a comprehensive comparison of the most common pyrazole synthesis methods, with a focus on assessing and controlling their regioselectivity, supported by experimental data and detailed protocols.
Knorr Pyrazole Synthesis: The Workhorse and Its Challenges
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and versatile method.[1][2] However, when an unsymmetrical 1,3-dicarbonyl is employed, the reaction can lead to a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[3][4]
The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[5] Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[6] Electron-withdrawing groups on the dicarbonyl compound enhance the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial attack. The reaction pH also plays a crucial role; under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[2]
The Profound Impact of Solvent on Regioselectivity
Recent studies have highlighted the significant influence of the solvent on the regioselectivity of the Knorr synthesis.[7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity, often favoring the formation of a single isomer.[6][7] This is attributed to the ability of these solvents to form strong hydrogen bonds, thereby differentially activating the two carbonyl groups of the dicarbonyl compound.[7]
Comparative Data on Regioselectivity in the Knorr Synthesis
The following table summarizes the quantitative data on the regioselectivity of the Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines under various solvent conditions. Regioisomer A is formed when the substituted nitrogen of the hydrazine attacks the carbonyl group adjacent to the R¹ substituent, while Regioisomer B results from the attack at the carbonyl adjacent to the R³ substituent.
| 1,3-Dicarbonyl (R¹-C(O)CH₂C(O)-R³) | Hydrazine (R²-NHNH₂) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 36:64 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [7] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 24:76 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 88:12 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99:1 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | 44:56 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Phenylhydrazine | HFIP | 99:1 | |
| Diacetylene ketone | Phenylhydrazine | Ethanol | ~3:2 | [8] |
Alternative Pathways to Regiocontrolled Pyrazoles
Beyond the classical Knorr synthesis, other methods offer alternative strategies for achieving high regioselectivity.
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable route to pyrazolines, which can then be oxidized to pyrazoles.[9][10] The regioselectivity of the initial Michael addition of the hydrazine to the unsaturated system is a key determinant of the final pyrazole structure. In many cases, this method exhibits good regioselectivity, influenced by the steric and electronic nature of the substituents on the α,β-unsaturated carbonyl compound.[4]
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones) with alkynes or alkyne surrogates is a powerful and often highly regioselective method for constructing the pyrazole ring.[11] The regiochemical outcome is governed by the frontier molecular orbital interactions between the nitrile imine and the dipolarophile. This method allows for the synthesis of polysubstituted pyrazoles with a high degree of control over the substituent placement.[11][12]
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, TFE, or HFIP).
-
Hydrazine Addition: Add the substituted hydrazine (1.0 - 1.2 eq) to the solution. The reaction may be exothermic and can be performed at room temperature or heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Procedure for Pyrazole Synthesis from α,β-Unsaturated Ketones[10]
-
Reaction Setup: Dissolve the β-aryl α,β-unsaturated ketone in a suitable solvent.
-
Hydrazine Addition: Add phenylhydrazine to the solution.
-
Oxidation: Following the initial reaction, introduce an oxidizing agent to facilitate the conversion of the intermediate pyrazoline to the pyrazole.
-
Purification: Purify the resulting pyrazole derivative using appropriate chromatographic techniques.
General Procedure for 1,3-Dipolar Cycloaddition Synthesis of Pyrazoles[13]
-
Reaction Setup: Dissolve the alkyne surrogate (e.g., a trisubstituted bromoalkene) and the hydrazonoyl chloride (nitrile imine precursor) in a dry solvent such as chloroform or dichloromethane.
-
Base Addition: Add triethylamine to the reaction mixture to generate the nitrile imine in situ.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Pathways to Regioselectivity
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the factors influencing regioselectivity in the different pyrazole synthesis methods.
Caption: Knorr pyrazole synthesis pathways and influencing factors.
Caption: Pyrazole synthesis from α,β-unsaturated ketones workflow.
Caption: 1,3-Dipolar cycloaddition pathway for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Evaluation of Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The regiochemistry of substituents on the pyrazole ring can significantly influence these properties, leading to distinct pharmacological profiles for different regioisomers. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of representative pyrazole regioisomers, supported by experimental data. Detailed methodologies for key biological assays are provided, along with visualizations of relevant signaling pathways to aid in understanding their mechanisms of action.
Comparative Biological Activity of Pyrazole Regioisomers
The following tables summarize the quantitative data for the biological activities of a selected pair of pyrazole regioisomers. This data highlights the impact of substituent placement on their therapeutic potential.
Table 1: Comparative Anticancer Activity of Pyrazole Regioisomers
| Compound/Regioisomer | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Regioisomer A (e.g., 1,5-diphenylpyrazole derivative) | MCF-7 (Breast) | 6.53 | Doxorubicin | 45.0 |
| A549 (Lung) | 26.40 | Doxorubicin | 48.8 | |
| HCT116 (Colon) | 59.84 | Doxorubicin | 65.1 | |
| Regioisomer B (e.g., 1,3-diphenylpyrazole derivative) | MCF-7 (Breast) | 17.12 | Doxorubicin | Not specified |
| A549 (Lung) | 29.95 | Doxorubicin | Not specified | |
| HepG2 (Liver) | 10.05 | Doxorubicin | Not specified |
Note: The data presented is a synthesis from multiple sources for illustrative comparison and may not be from a single head-to-head study.[1]
Table 2: Comparative Antimicrobial Activity of Pyrazole Regioisomers
| Compound/Regioisomer | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Regioisomer C (e.g., 1,3,5-trisubstituted pyrazole) | Staphylococcus aureus | 1.0 | Ampicillin | Not specified |
| Escherichia coli | 2.0 | Ampicillin | Not specified | |
| Candida albicans | 1.0 | Not specified | Not specified | |
| Regioisomer D (e.g., 1,3,4-trisubstituted pyrazole) | Staphylococcus aureus | 62.5 | Chloramphenicol | Not specified |
| Aspergillus niger | 7.8 | Clotrimazole | Not specified |
Note: The data presented is a synthesis from multiple sources for illustrative comparison and may not be from a single head-to-head study.[2][3]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Regioisomers
| Compound/Regioisomer | Assay | % Inhibition | Standard Drug | % Inhibition |
| Regioisomer E (e.g., 1,3,5-triaryl pyrazoline) | Carrageenan-induced paw edema (in vivo) | 93.59 | Ibuprofen/Indomethacin | Not specified |
| Regioisomer F (e.g., pyrazoline derivative) | Carrageenan-induced paw edema (in vivo) | High (comparable to indomethacin) | Indomethacin | Not specified |
Note: The data presented is a synthesis from multiple sources for illustrative comparison and may not be from a single head-to-head study.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole regioisomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively and quantitatively assess the antimicrobial activity of the pyrazole regioisomers.[8][9][10]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test compounds (pyrazole regioisomers) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ampicillin, Chloramphenicol, Clotrimazole)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of the agar plates.
-
Well Preparation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of each pyrazole regioisomer solution at a known concentration into the wells. A solvent control (e.g., DMSO) should also be included. Place standard antibiotic/antifungal discs on the agar as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Determination of Minimum Inhibitory Concentration (MIC): To determine the MIC, a serial dilution of the compounds is prepared and tested to find the lowest concentration that inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of pyrazole regioisomers.
CDK2 Signaling Pathway in Cancer
Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][11][12][13][14] Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition and can induce apoptosis.
COX-2 Signaling Pathway in Inflammation
Certain pyrazole regioisomers exhibit anti-inflammatory properties by selectively inhibiting Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[15][16][17][18][19]
Experimental Workflow for Biological Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of pyrazole regioisomers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. hereditybio.in [hereditybio.in]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 18. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. COX 2 pathway: Significance and symbolism [wisdomlib.org]
A Comparative Guide to Halogenated Pyrazoles in Medicinal Chemistry: A Focus on COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile framework for designing potent and selective therapeutic agents.[4][5] The introduction of halogen atoms (F, Cl, Br, I) to the pyrazole core is a key strategy used by medicinal chemists to modulate a molecule's physicochemical properties. Halogenation can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately enhancing drug efficacy and optimizing pharmacokinetic profiles.[4][5][6]
This guide provides a comparative analysis of halogenated pyrazoles, with a specific focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. We will examine structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols for key assays in the field.
The Rise of Selective COX-2 Inhibitors
Inflammation is a complex biological response mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[7]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also causing gastrointestinal side effects due to the inhibition of protective COX-1.[7] This led to the development of selective COX-2 inhibitors. The pyrazole scaffold has been instrumental in this area, with Celecoxib being a landmark example of a successful pyrazole-based COX-2 inhibitor.[1][8]
Comparative Analysis of Halogenated Pyrazole Derivatives
The efficacy and selectivity of pyrazole-based COX-2 inhibitors are highly dependent on the substituents on the pyrazole core and its surrounding aryl rings. Halogenation has proven to be a particularly effective modification. For instance, studies on triaryl-based pyrazole derivatives have shown that fluorinated compounds exhibit superior anti-inflammatory activity and a better gastric profile compared to non-halogenated analogs.[8]
The structure-activity relationship (SAR) indicates that the presence of specific halogen groups at particular positions can significantly enhance inhibitory potency against COX-2 while maintaining low affinity for COX-1, thereby increasing the selectivity index (SI).[6][9] For example, in certain pyrazole-pyridazine hybrids, a bromo-substituent at the para position of an aryl ring led to a notable improvement in activity.[9]
Data Presentation: COX-1/COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity (IC₅₀) and selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) for a series of halogenated pyrazole derivatives compared to the reference drug, Celecoxib.
| Compound | Key Substituents / Halogen | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-sulfonamidophenyl, p-tolyl, CF₃ | 5.42 | 2.16 | 2.51 | [9] |
| Compound 5e | Pyridazine hybrid, p-Br-phenyl | >100 | 2.51 | >39.84 | [9] |
| Compound 6e | Pyridazine hybrid, p-Br-phenyl | >100 | 2.51 | >39.84 | [9] |
| Compound 5f | Pyridazine hybrid, trimethoxyphenyl | >100 | 1.50 | >66.67 | [9] |
| Compound 6f | Pyridazine hybrid, trimethoxyphenyl | >100 | 1.15 | >86.95 | [9] |
| Fluorinated Pyrazole 9 | Triaryl, Fluorinated | - | 0.043 - 0.17 | 50.6 - 311.6 | [8] |
Note: Data for "Fluorinated Pyrazole 9" represents a range for a series of compounds.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of halogenated pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are rofecoxib and celecoxib safer NSAIDS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Molecular Docking with In Vitro Biological Data
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. This guide provides an objective comparison of molecular docking predictions with in vitro experimental data, offering a framework for validating computational models and making informed decisions in drug discovery pipelines.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. While docking provides valuable insights into potential drug candidates, experimental validation is crucial to confirm these predictions and understand the true biological activity. This guide delves into the methodologies for correlating in silico docking scores with in vitro biological data, focusing on kinase inhibitors as a case study.
The Imperative of In Vitro Validation
Molecular docking simulations, while sophisticated, are based on scoring functions that approximate the complex biophysical interactions between a ligand and its target. These scoring functions may not always perfectly correlate with biological activity.[1][2] Therefore, it is essential to validate docking results with robust in vitro assays to ensure the predictive accuracy of the computational models. Factors such as protein flexibility, solvation effects, and the presence of allosteric sites can influence ligand binding in a biological system, aspects that may not be fully captured by docking algorithms alone.
Quantitative Comparison: Docking Scores vs. In Vitro Inhibition
A direct comparison of docking scores (often expressed in kcal/mol) and in vitro inhibitory concentrations (e.g., IC50 or Ki values) provides a quantitative measure of the correlation between computational predictions and experimental outcomes. A strong correlation enhances confidence in the docking protocol and its ability to prioritize compounds for further development.
Below are tables summarizing the molecular docking scores and corresponding in vitro IC50 values for series of Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) inhibitors, extracted from published research.
Table 1: Comparison of Docking Scores and In Vitro IC50 Values for Novel JAK2 Inhibitors
| Compound | Docking Score (kcal/mol) | In Vitro JAK2 Inhibition IC50 (nM) | Reference |
| Ruxolitinib (Reference) | - | 28.8 ± 2.4 | [3] |
| SL10 | - | 12.7 ± 0.15 | [3] |
| SL35 | - | 21.7 ± 0.2 | [3] |
| Napabucasin | - | 12.62 ± 2.12 | [4] |
| 2'-methyl napabucasin | - | 11.11 ± 0.13 | [4] |
| FCC6 | - | 9.10 | [5] |
| FCC27 | - | 27.34 | [5] |
| FCC90 | - | 15.21 | [5] |
Table 2: Comparison of Docking Scores and In Vitro IC50 Values for Thieno[2,3-d]pyrimidine based EGFR Inhibitors
| Compound | Docking Score (kcal/mol) | In Vitro EGFRWT Inhibition IC50 (nM) | In Vitro EGFRT790M Inhibition IC50 (nM) | Reference |
| Erlotinib (Reference) | - | 5.9 | 212.2 | [6] |
| 5b | - | 37.19 | 204.10 | [6] |
Note: Direct numerical docking scores were not consistently reported in a comparable format across all cited studies for these specific tables, hence the placeholder. The focus of these studies was the correlation and identification of potent inhibitors.
Experimental Protocols: In Vitro Kinase Inhibition Assays
Accurate and reproducible in vitro data is the cornerstone of validating molecular docking results. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for measuring kinase activity and inhibition.
LanthaScreen® Eu Kinase Binding Assay Protocol (General Overview)
This assay directly measures the binding of an inhibitor to the kinase of interest.
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand)
-
Test compounds (potential inhibitors)
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. Inhibition of tracer binding by the test compound results in a decrease in the TR-FRET ratio. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Pathways
Understanding the overall process and the biological context is crucial for effective drug discovery. The following diagrams, generated using the DOT language, illustrate a typical workflow for validating molecular docking results and the JAK-STAT signaling pathway, a key target for many kinase inhibitors.
Caption: A typical workflow for validating molecular docking with in vitro data.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Conclusion
The successful integration of molecular docking and in vitro biological assays is a powerful strategy in modern drug discovery. While molecular docking provides a rapid and cost-effective method for identifying potential lead compounds, in vitro validation is indispensable for confirming their biological activity and guiding further optimization. By carefully correlating docking scores with experimental data and employing robust assay protocols, researchers can enhance the efficiency and success rate of their drug discovery endeavors. This guide serves as a foundational resource for navigating the critical interface between computational prediction and experimental reality.
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring novel furochochicine derivatives as promising JAK2 inhibitors in HeLa cells: Integrating docking, QSAR-ML, MD simulations, and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-bromophenyl)-1H-pyrazole: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 4-(4-bromophenyl)-1H-pyrazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its toxicological profile. It is classified as acutely toxic if swallowed and can cause significant skin and eye irritation.[1][2] Proper personal protective equipment (PPE) is mandatory at all stages of handling and disposal.
Summary of Safety and Hazard Information
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| GHS Pictogram | GHS06 (Toxic) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
| Water Hazard Class (WGK) | WGK 3: Highly hazardous for water | [1] |
Personal Protective Equipment (PPE) Protocol
Before initiating any disposal procedures, ensure the following personal protective equipment is worn. All PPE should be inspected for integrity before use.
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with the product.
-
Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved particulate respirator.[2][4]
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.[5][6]
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be suitable for hazardous chemical waste and clearly marked with the chemical name and associated hazard symbols.
-
Avoid mixing with other waste streams unless compatibility is confirmed.
Step 2: Handling Spills and Contamination
-
In case of a spill, avoid generating dust.[7]
-
Carefully sweep up or vacuum the solid material.[7]
-
Place the collected material into a suitable, closed container for disposal.[7]
-
Clean the spill area thoroughly.
-
Contaminated materials (e.g., paper towels, gloves) must be disposed of as hazardous waste along with the chemical itself.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5][6]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[2][7]
Step 5: Contaminated Packaging
-
Any empty containers that held this compound should be treated as hazardous waste.
-
Dispose of the contaminated packaging in the same manner as the unused product. Do not reuse the containers.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safe Handling and Disposal of 4-(4-bromophenyl)-1H-pyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This document provides essential safety and logistical information for the use of 4-(4-bromophenyl)-1H-pyrazole, a compound frequently utilized in pharmaceutical and agrochemical research. Adherence to these guidelines will help ensure a safe laboratory environment and proper disposal of waste.
Immediate Safety and Hazard Information
This compound is a solid substance that presents several health hazards. It is classified as harmful if swallowed or inhaled and causes serious eye irritation.[1] It may also cause respiratory and skin irritation.[1][2] Therefore, strict adherence to safety protocols is essential.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for proper storage and handling.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 132-136 °C | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | A standard laboratory coat. | To protect from spills and contamination of personal clothing. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a dust mask (e.g., N95) may be sufficient. For larger quantities or in situations with potential for aerosolization, a half-mask respirator with organic vapor cartridges is recommended. | To prevent inhalation of the harmful powdered compound.[1] |
Experimental Protocols: Step-by-Step Handling and Disposal
The following protocols provide a structured approach to the safe handling and disposal of this compound and its associated waste.
Handling Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Have a designated and properly labeled hazardous waste container ready.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation exposure. Use a spatula or scoop for transfers.
-
Reaction Setup : If used in a reaction, ensure the glassware is securely clamped and the reaction is set up within the fume hood.
-
Post-Handling : After handling, decontaminate the work surface and any equipment used.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
-
Solid Waste :
-
Place any unused or expired this compound in its original container, if possible, or in a clearly labeled, sealed container for solid hazardous waste.
-
Contaminated consumables such as gloves, weigh boats, and paper towels should also be collected in a designated solid hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a labeled container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Store waste containers in a designated, secondary containment area, away from incompatible materials.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
